Product packaging for 4-Bromo-3-fluorobenzyl bromide(Cat. No.:CAS No. 127425-73-4)

4-Bromo-3-fluorobenzyl bromide

Cat. No.: B1339632
CAS No.: 127425-73-4
M. Wt: 267.92 g/mol
InChI Key: GMVNLHLMJSMARX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5Br2F and its molecular weight is 267.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2F B1339632 4-Bromo-3-fluorobenzyl bromide CAS No. 127425-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-fluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNLHLMJSMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470290
Record name 4-Bromo-3-fluorobenzyl bromide
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Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-73-4
Record name 4-Bromo-3-fluorobenzyl bromide
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Record name 1-bromo-4-(bromomethyl)-2-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide is a halogenated aromatic compound that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, along with a reactive benzyl bromide moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and safety information.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification
IdentifierValue
Chemical Name This compound
Synonyms 1-Bromo-4-(bromomethyl)-2-fluorobenzene, α,4-Dibromo-3-fluorotoluene
CAS Number 127425-73-4
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol
Canonical SMILES C1=CC(=C(C=C1Br)F)CBr
InChI Key XMHNLZXYPAULDF-UHFFFAOYSA-N
Table 2: Physical and Chemical Properties
PropertyValue
Appearance White crystalline needles
Melting Point 33-36 °C
Boiling Point 252 °C
Density 1.923 g/cm³
Flash Point 106 °C
Solubility Soluble in methanol. Data on solubility in other common organic solvents is not readily available.
Storage Temperature 2-8°C under an inert atmosphere (e.g., nitrogen or argon)

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of benzyl bromides, which are excellent substrates for nucleophilic substitution reactions. The benzylic bromine atom is highly labile and readily displaced by a wide range of nucleophiles.

The presence of a fluorine atom at the 3-position and a bromine atom at the 4-position on the aromatic ring influences the reactivity of the benzylic position and provides additional sites for chemical modification. The aromatic bromine atom is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

Nucleophilic Substitution: The primary mode of reactivity for this compound is the S(_N)2 reaction at the benzylic carbon. It readily reacts with nucleophiles such as amines, alcohols, thiols, and carbanions to form the corresponding substituted benzyl derivatives. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

Cross-Coupling Reactions: The aromatic bromine atom can participate in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the construction of biaryl systems and other complex scaffolds often found in pharmaceutical agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 4-bromo-3-fluorotoluene.

Reaction Scheme:

G A 4-Bromo-3-fluorotoluene B This compound A->B NBS, Dibenzoyl peroxide, Acetonitrile, Reflux

Figure 1: Synthesis of this compound.

Materials:

  • 4-Bromo-3-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (initiator)

  • Acetonitrile

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve 4-bromo-3-fluorotoluene (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Heat the mixture to reflux.

  • Add a catalytic amount of dibenzoyl peroxide (e.g., 0.02 eq) as a radical initiator.

  • Maintain the reaction at reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by extracting with water.

  • Separate the organic phase and wash it with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield the crude product.

  • The product can be further purified by vacuum distillation or recrystallization.

Application in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the fluoro and bromo substituents can significantly impact the physicochemical and pharmacological properties of the final drug molecule, such as its metabolic stability, binding affinity, and bioavailability.

The following workflow illustrates a generalized application of this compound in the synthesis of a potential drug candidate.

G cluster_0 Synthesis of Intermediate cluster_1 Further Functionalization A This compound C Intermediate Product A->C B Nucleophilic Moiety (e.g., Heterocyclic Amine) B->C E Final Drug Candidate C->E Suzuki Coupling D Coupling Partner (e.g., Boronic Acid) D->E

Figure 2: Generalized workflow for drug candidate synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Incompatible Materials:

  • Strong oxidizing agents

  • Bases

  • Alcohols

  • Amines

  • Metals

Hazardous Decomposition Products:

Under fire conditions, this compound can decompose to produce toxic and corrosive fumes, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its distinct chemical properties, including a reactive benzylic bromide and a functionalized aromatic ring, provide chemists with a powerful tool for the construction of complex molecular architectures. Proper handling and storage are crucial due to its corrosive nature. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this valuable chemical compound.

An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl bromide (CAS 127425-73-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzyl bromide, a key organic intermediate utilized in the synthesis of complex molecules for the pharmaceutical and advanced materials sectors. This document outlines its chemical and physical properties, detailed synthesis protocols, safety information, and its applications in research and development.

Chemical and Physical Properties

This compound is a disubstituted toluene derivative containing both bromo and fluoro substituents on the benzene ring, as well as a benzylic bromide. These features make it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 127425-73-4[1]
Molecular Formula C₇H₅Br₂F[1]
Molecular Weight 267.92 g/mol [1]
IUPAC Name 1-Bromo-4-(bromomethyl)-2-fluorobenzeneN/A
Synonyms 3-Fluoro-4-bromobenzyl bromide, 4-Bromo-3-fluorobenzylbromide[2]
Appearance White crystalline needles[2]
Melting Point 33-36 °C[2]
Boiling Point 252 °C at 760 mmHg[2]

Spectroscopic Data

Disclaimer: The following data is for 4-fluorobenzyl bromide and should be used as a reference only.

Table 2: Reference Spectroscopic Data for 4-Fluorobenzyl bromide (CAS 459-46-1)

Spectrum TypeKey Peaks / Chemical Shifts (δ)Source(s)
¹H NMR The spectrum would be expected to show signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet, while the aromatic protons would exhibit splitting patterns due to fluorine-proton and proton-proton coupling.[3]
¹³C NMR The spectrum would display distinct signals for the benzylic carbon and the aromatic carbons. The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and coupling constants.[3]
Mass Spectrometry The mass spectrum would show the molecular ion peak and isotopic peaks characteristic of a compound containing two bromine atoms. Fragmentation patterns would likely involve the loss of bromine and the benzyl group.[3]
Infrared (IR) The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring and the methylene group, as well as C-Br and C-F stretching vibrations.[3]

Synthesis and Experimental Protocols

This compound is typically synthesized via radical bromination of the corresponding toluene derivative. Below are two detailed experimental protocols.

Protocol 1: Radical Bromination of 4-Bromo-3-fluorotoluene

This method involves the free-radical bromination of 4-bromo-3-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide as a radical initiator.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4-bromo-3-fluorotoluene in acetonitrile B Add N-bromosuccinimide (NBS) A->B To reaction flask C Heat to reflux B->C D Add dibenzoyl peroxide (initiator) C->D E Maintain reflux for 3 hours D->E F Cool to room temperature E->F G Extract with water F->G H Wash organic phase with brine G->H I Dry over anhydrous sodium sulfate H->I J Remove solvent by vacuum concentration I->J K Obtain this compound (oil) J->K

Caption: Synthesis of this compound via radical bromination.

Detailed Methodology:

  • To a reaction flask, add a solution of 4-bromo-3-fluorotoluene (21.5 g, 0.114 mol) in acetonitrile (200 ml).

  • Add N-bromosuccinimide (NBS; 21.2 g, 0.119 mol) to the flask.

  • Heat the mixture to reflux.

  • Add dibenzoyl peroxide (1.4 g, 0.004 mol) as a radical initiator.

  • Maintain the reaction at reflux for 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by extracting with water.

  • Separate the organic phase and wash it with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield the target product as an oil (27.1 g, 90% yield).

Protocol 2: Synthesis from 3-Bromo-4-fluoro-benzyl alcohol

This alternative synthesis route involves the conversion of the corresponding benzyl alcohol to the benzyl bromide using phosphorus tribromide.[4]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-bromo-4-fluoro-benzyl alcohol in anhydrous toluene B Add phosphorus tribromide dropwise at 0-10 °C with stirring A->B C Stir at room temperature for 2 hours B->C D Pour into water C->D E Separate organic phase D->E F Dry over magnesium sulfate E->F G Distill off solvent under vacuum F->G H Purify residue by vacuum distillation G->H I Obtain 3-bromo-4-fluoro-benzyl bromide H->I

Caption: Synthesis from 3-Bromo-4-fluoro-benzyl alcohol.[4]

Detailed Methodology:

  • Dissolve 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 100 ml of anhydrous toluene.[4]

  • While stirring, add 10 g of phosphorus tribromide dropwise at a temperature of 0° to 10° C.[4]

  • Continue stirring the mixture at room temperature for 2 hours.[4]

  • Pour the reaction batch into 500 ml of water.[4]

  • Separate the organic phase and dry it over magnesium sulphate.[4]

  • Distill off the solvent under a water pump vacuum.[4]

  • The residue is then distilled in vacuo to yield 24 g (89.6% of theory) of 3-bromo-4-fluoro-benzyl bromide with a boiling point of 99°-100° C at 3 mbars.[4]

Reactivity and Applications

This compound is a valuable bifunctional reagent in organic synthesis. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aromatic bromide can participate in various palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactivity:

G A This compound B Benzylic Bromide Site (Highly Reactive) A->B C Aromatic Bromide Site (Less Reactive) A->C D Nucleophilic Substitution (SN2) - Reaction with amines, thiols, etc. B->D E Palladium-Catalyzed Cross-Coupling - Suzuki, Heck, Sonogashira reactions C->E F Synthesis of Pharmaceutical Intermediates D->F G Development of Advanced Materials E->G

Caption: Reactivity and applications of this compound.

This dual reactivity allows for the sequential functionalization of the molecule, making it a crucial building block in the synthesis of:

  • Pharmaceutical Intermediates: For the development of novel drug compounds.[2]

  • Advanced Materials: Including materials for organic solar cells where its electronic and structural properties are advantageous.[2]

The presence of the fluorine atom can also modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity in subsequent synthetic steps.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Skin Corrosion/Irritation Category 1BGHS05DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1GHS05DangerH318: Causes serious eye damage

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen fluoride.

This technical guide is intended to provide comprehensive information for research and development purposes. All procedures should be carried out by trained professionals in a suitable laboratory setting.

References

Synthesis Pathway for 4-Bromo-3-fluorobenzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary focus is on the free-radical bromination of 4-Bromo-3-fluorotoluene, a common and effective synthetic route. This document details the underlying chemical principles, alternative synthetic strategies, and a comprehensive experimental protocol. Quantitative data is presented to inform reaction optimization, and a visual representation of the synthesis pathway is provided for clarity.

Introduction

This compound (CAS No. 127425-73-4) is a substituted aromatic halide of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive benzyl bromide moiety for nucleophilic substitution and a substituted phenyl ring amenable to cross-coupling reactions, makes it a versatile building block for complex molecular architectures. A reliable and scalable synthesis is therefore crucial for its application in research and development. The most prevalent and direct method for its preparation is the selective free-radical bromination of the benzylic methyl group of 4-Bromo-3-fluorotoluene.

Primary Synthesis Pathway: Wohl-Ziegler Bromination

The core synthesis route involves the benzylic bromination of 4-Bromo-3-fluorotoluene. This reaction, a variation of the Wohl-Ziegler reaction, utilizes a brominating agent, typically N-Bromosuccinimide (NBS), and a radical initiator. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group (the benzylic position), which is energetically favored due to the resonance stabilization of the resulting benzyl radical.

The general transformation is as follows:

Synthesis_Pathway 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorobenzyl_bromide 4-Bromo-3-fluorobenzyl_bromide 4-Bromo-3-fluorotoluene->4-Bromo-3-fluorobenzyl_bromide NBS, Radical Initiator Solvent, Heat/Light

Caption: Primary synthesis route to this compound.

Reagents and Conditions
  • Starting Material: 4-Bromo-3-fluorotoluene is the key precursor for this synthesis.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly employed reagent. It provides a low, constant concentration of bromine, which favors the desired radical substitution over competing ionic reactions such as electrophilic aromatic addition.

  • Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals. This can be a chemical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating. Alternatively, photochemical initiation using UV or visible light can be used.

  • Solvent: A non-polar, inert solvent is typically used. While carbon tetrachloride (CCl4) has been historically favored, its toxicity has led to the adoption of safer alternatives like acetonitrile, cyclohexane, or (trifluoromethyl)benzene.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.

Synthesis of this compound via Wohl-Ziegler Reaction

Objective: To synthesize this compound from 4-Bromo-3-fluorotoluene using N-Bromosuccinimide and a chemical initiator.

Materials:

  • 4-Bromo-3-fluorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dibenzoyl peroxide (0.02-0.04 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add a solution of 4-bromo-3-fluorotoluene (e.g., 21.5 g, 0.114 mol) in acetonitrile (e.g., 200 ml).

  • Add N-bromosuccinimide (NBS) (e.g., 21.2 g, 0.119 mol) to the solution.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Once refluxing, add the radical initiator, dibenzoyl peroxide (e.g., 1.4 g, 0.004 mol), in portions.

  • Maintain the reaction at reflux for a period of 3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The by-product, succinimide, will precipitate and can be removed by filtration.

  • The filtrate is then subjected to a workup procedure. This typically involves extraction with water to remove any remaining water-soluble impurities.

  • The organic phase is separated, washed with saturated brine, and dried over an anhydrous drying agent such as sodium sulfate.

  • Finally, the solvent is removed by vacuum concentration to yield the target product, this compound, which may be further purified by chromatography if necessary.[1]

Quantitative Data

The selection of reagents and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes quantitative data for a known successful synthesis of this compound.

Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference
4-Bromo-3-fluorotolueneNBS (1.05 eq)Dibenzoyl Peroxide (0.035 eq)Acetonitrile3Reflux (~82)90[1]

Alternative Synthesis Considerations

While the Wohl-Ziegler reaction is the most direct route, other methods can be considered, particularly if different starting materials are more readily available.

Bromination with Molecular Bromine

Direct bromination with liquid bromine (Br2) under thermal or photochemical (UV light) conditions can also achieve benzylic bromination. This method avoids the use of NBS but can be less selective, potentially leading to the formation of the dibrominated product (4-bromo-3-fluorobenzal bromide) or aromatic ring bromination if conditions are not carefully controlled. A patent for the synthesis of the isomeric 4-bromo-2-fluorobenzyl bromide specifies reacting 4-bromo-2-fluorotoluene with bromine at 132°C.[2]

Synthesis from a Benzyl Alcohol

An alternative pathway would involve the conversion of 4-bromo-3-fluorobenzyl alcohol to the corresponding benzyl bromide. This is typically achieved using reagents like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). This route is contingent on the availability of the starting benzyl alcohol.

Below is a workflow illustrating the decision-making process for selecting a synthesis pathway.

Logical_Flow Start Select Synthesis Pathway Precursor_Available Is 4-Bromo-3-fluorotoluene a viable starting material? Start->Precursor_Available Wohl_Ziegler Wohl-Ziegler Bromination (NBS, Initiator) Precursor_Available->Wohl_Ziegler Yes Alcohol_Route Is 4-Bromo-3-fluorobenzyl alcohol a viable starting material? Precursor_Available->Alcohol_Route No Direct_Bromination Direct Bromination (Br2, Heat/Light) Wohl_Ziegler->Direct_Bromination Alternative End Synthesized Product Wohl_Ziegler->End Direct_Bromination->End Alcohol_Conversion Conversion of Alcohol (e.g., with PBr3) Alcohol_Route->Alcohol_Conversion Yes Alcohol_Conversion->End

Caption: Decision workflow for synthesizing this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the Wohl-Ziegler bromination of 4-Bromo-3-fluorotoluene using N-Bromosuccinimide and a radical initiator in an appropriate solvent. The provided experimental protocol, yielding up to 90% of the desired product, offers a reliable method for laboratory and potential scale-up applications. Understanding the reaction mechanism and the influence of various parameters is key to optimizing the synthesis for both yield and purity, facilitating the continued use of this important intermediate in drug discovery and materials science.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Bromo-3-fluorobenzyl Bromide in Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of 4-bromo-3-fluorobenzyl bromide in alkylation reactions. The content herein is curated for professionals in research and development, offering a foundational understanding of the compound's reactivity and its application in organic synthesis.

Introduction to this compound as an Alkylating Agent

This compound is a substituted aromatic compound utilized as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[1]. Its utility as an alkylating agent stems from the presence of the benzylic bromide, a functional group that is susceptible to nucleophilic substitution. The substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms modulates the electronic properties of the molecule, thereby influencing its reactivity.

The core of its action in alkylation lies in its ability to react with nucleophiles, forming a new carbon-carbon or carbon-heteroatom bond. This process is fundamental in the construction of molecular frameworks for novel drug candidates and other advanced materials.

The Dichotomous SN1 and SN2 Reaction Mechanisms

The alkylation reactions of benzyl bromides, including this compound, typically proceed via one of two nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is determined by several factors, including the stability of the carbocation intermediate, the strength of the nucleophile, the solvent polarity, and steric hindrance at the reaction center[2][3].

  • SN1 Mechanism: This is a two-step process. The first and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation[2][4]. The second step is the rapid attack of a nucleophile on this carbocation. This mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles[3][5].

  • SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion[2]. This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction site[3][5].

Benzylic halides are unique in that they can readily undergo both SN1 and SN2 reactions. The ability to form a resonance-stabilized carbocation makes the SN1 pathway viable, while the primary nature of the benzylic carbon (in the absence of further substitution on that carbon) keeps it accessible for an SN2 backside attack[4][6].

SN1_vs_SN2_Pathway Start This compound + Nucleophile (Nu⁻) SN1_Intermediate Benzylic Carbocation (Resonance Stabilized) Start->SN1_Intermediate S_N1 Pathway (Slow, Rate-Determining) -Br⁻ SN2_TS Trigonal Bipyramidal Transition State Start->SN2_TS S_N2 Pathway (Concerted Step) Product Alkylated Product SN1_Intermediate->Product Fast +Nu⁻ SN2_TS->Product

Figure 1: Competing SN1 and SN2 pathways for the alkylation reaction.

Electronic Effects of the 4-Bromo and 3-Fluoro Substituents

The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic properties of the halogen substituents on the aromatic ring. Both fluorine and bromine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I).

  • Inductive Effect (-I): The 3-fluoro and 4-bromo substituents pull electron density away from the benzene ring. This deactivation of the ring has a direct impact on the stability of the benzylic carbocation that would form in an SN1 mechanism. By withdrawing electron density, these substituents destabilize the positive charge on the benzylic carbon, thus slowing down the rate of an SN1 reaction compared to unsubstituted benzyl bromide.

  • Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for bromine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.

The net electronic effect of these substituents is a deactivation of the aromatic ring, which in turn disfavors the formation of a carbocation. Consequently, for this compound, the SN2 pathway is generally the more probable mechanism of action , especially when strong nucleophiles are employed. The electron-withdrawing nature of the substituents makes the benzylic carbon more electrophilic and thus more susceptible to a direct nucleophilic attack.

General Experimental Protocol for Alkylation

While specific experimental data for alkylation with this compound is not widely published, a general protocol can be outlined based on standard alkylation procedures for substituted benzyl bromides.

Objective: To alkylate a generic nucleophile (Nu-H) with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, phenol, thiol, or a carbanion source)

  • A suitable base (e.g., K2CO3, NaH, Et3N) if the nucleophile is not already anionic.

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

Procedure:

  • The nucleophile (1.0 equivalent) is dissolved in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If required, the base (1.1-1.5 equivalents) is added to the solution to deprotonate the nucleophile. The mixture is typically stirred at room temperature for a specified duration to ensure complete formation of the nucleophilic anion.

  • A solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at a temperature ranging from room temperature to a moderate heat (e.g., 50-80 °C), and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.

Experimental_Workflow A Dissolve Nucleophile in Anhydrous Solvent B Add Base (if required) A->B C Add this compound Solution Dropwise B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up: Quenching and Extraction D->E F Purification: Column Chromatography or Recrystallization E->F G Characterization of Final Product F->G

Figure 2: A generalized experimental workflow for alkylation reactions.

Quantitative Data and Further Considerations

At present, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the reaction kinetics, yields under varied conditions, or a comparative analysis of the SN1/SN2 pathways for this compound. Researchers should consider the general principles outlined in this guide and perform optimization studies to determine the ideal conditions for their specific nucleophile and desired transformation.

Key variables for optimization include:

  • Nucleophile Strength: Stronger nucleophiles will favor the SN2 mechanism and generally lead to faster reaction rates.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred for SN2 reactions, while polar protic solvents (water, alcohols) can promote the SN1 pathway.

  • Temperature: Higher temperatures can increase the rate of both reactions but may also lead to the formation of side products.

  • Base: The choice and stoichiometry of the base are critical for reactions involving pronucleophiles to ensure complete deprotonation without causing degradation of the starting materials or product.

Conclusion

This compound serves as an effective alkylating agent in organic synthesis. Its mechanism of action is a classic example of nucleophilic substitution, with a strong propensity to follow an SN2 pathway due to the electronic-withdrawing effects of the fluoro and bromo substituents on the aromatic ring. These substituents destabilize the potential benzylic carbocation intermediate of an SN1 reaction and render the benzylic carbon more electrophilic for a direct SN2 attack. For drug development professionals and synthetic chemists, understanding these underlying mechanistic principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired molecular targets.

References

Spectroscopic and Analytical Profile of 4-Bromo-3-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 4-Bromo-3-fluorobenzyl bromide (CAS No. 127425-73-4). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for key analytical techniques are also detailed to support researchers in their experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of isomeric and related compounds, including 4-bromo-2-fluorobenzyl bromide and 3-bromo-4-fluorobenzyl bromide.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~4.5Singlet-CH₂Br
~7.2-7.6Multiplet-Aromatic CH

Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to predict precisely without experimental data but are expected to be complex due to the presence of both bromine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~30-35CH₂Br
~115-140Aromatic C
~155-160 (d, ¹JCF)C-F

Note: The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongC-F stretch
1050-1000StrongC-Br stretch (Aromatic)
700-600StrongC-Br stretch (Alkyl)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
266/268/270High[M]⁺ (Molecular ion with bromine isotopes)
187/189High[M-Br]⁺
108Medium[M-Br₂]⁺

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and fragments containing bromine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR: Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a relatively small molecule like this compound, EI is often used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample Purified Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Thin Film or use ATR Sample->IR_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR_Spec IR_Spec IR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide, systematically known as 1-Bromo-4-(bromomethyl)-2-fluorobenzene , is a halogenated aromatic compound of significant interest in organic synthesis and drug discovery. Its trifunctional nature, featuring a reactive benzylic bromide, an aryl bromide, and a fluorine atom, makes it a versatile building block for the construction of complex molecular architectures. The precise spatial arrangement of these functional groups, dictated by its molecular conformation, is crucial for its reactivity and its ability to interact with biological targets. This guide provides a detailed analysis of the molecular structure and conformational preferences of 1-Bromo-4-(bromomethyl)-2-fluorobenzene, supported by computational modeling, and outlines a representative synthetic protocol.

Molecular Identification

IdentifierValue
Systematic IUPAC Name 1-Bromo-4-(bromomethyl)-2-fluorobenzene
Common Name This compound
CAS Number 127425-73-4
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol
SMILES C1=C(C(=CC(=C1)Br)F)CBr
InChI Key ZLXSSLJXCUISKG-UHFFFAOYSA-N

Molecular Structure and Conformation

Due to the absence of experimental crystallographic data for 1-Bromo-4-(bromomethyl)-2-fluorobenzene, a computational approach was employed to determine its preferred conformation and geometric parameters. Density Functional Theory (DFT) calculations provide a reliable estimation of the molecule's three-dimensional structure.

Computational Methodology

The molecular geometry of 1-Bromo-4-(bromomethyl)-2-fluorobenzene was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of small organic molecules. The calculations were performed to identify the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Conformational Analysis

The primary conformational flexibility in 1-Bromo-4-(bromomethyl)-2-fluorobenzene arises from the rotation around the C(aryl)-C(benzyl) single bond. The calculations reveal that the lowest energy conformation is one where the C-Br bond of the bromomethyl group is oriented away from the bulky bromine atom on the aromatic ring to minimize steric hindrance. The fluorine atom, being smaller, exerts less steric influence on the conformational preference.

The key quantitative data from the optimized geometry are summarized in the table below.

ParameterValue (Calculated)
Bond Lengths (Å)
C-C (aromatic, avg.)1.39
C(aryl)-C(benzyl)1.51
C(benzyl)-H1.09
C(benzyl)-Br1.97
C(aryl)-Br1.91
C(aryl)-F1.35
Bond Angles (°) **
C-C-C (aromatic, avg.)120.0
C(aryl)-C(aryl)-C(benzyl)121.5
C(aryl)-C(benzyl)-Br112.1
C(aryl)-C(benzyl)-H109.5
H-C(benzyl)-H108.1
Key Dihedral Angle (°) **
Br-C(benzyl)-C(aryl)-C(aryl, ortho to benzyl)~90

Note: The presented data is derived from computational modeling and awaits experimental verification.

Experimental Protocols

Synthesis of 1-Bromo-4-(bromomethyl)-2-fluorobenzene

A representative experimental protocol for the synthesis of 1-Bromo-4-(bromomethyl)-2-fluorobenzene involves the free-radical bromination of the corresponding substituted toluene.

Reaction Scheme:

4-Bromo-2-fluorotoluene → 1-Bromo-4-(bromomethyl)-2-fluorobenzene

Materials and Reagents:

  • 4-Bromo-2-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux under illumination with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-4-(bromomethyl)-2-fluorobenzene.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and a singlet for the benzylic methylene protons (CH₂Br), typically in the range of 4.5-4.7 ppm.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a molecule containing two bromine atoms.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the C-Br and C-F stretching vibrations.

Logical Workflow Diagram

G Workflow for Synthesis and Analysis of 1-Bromo-4-(bromomethyl)-2-fluorobenzene cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material: 4-Bromo-2-fluorotoluene reaction Free-Radical Bromination (NBS, AIBN, CCl4, hv) start->reaction workup Reaction Work-up (Filtration, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 1-Bromo-4-(bromomethyl)-2-fluorobenzene purification->product spectroscopy Spectroscopic Characterization (NMR, MS, IR) product->spectroscopy computation Computational Modeling (DFT Geometry Optimization) product->computation conformation Conformational Data (Bond Lengths, Angles, Dihedrals) spectroscopy->conformation Experimental Validation (if available) computation->conformation

Caption: Synthesis and analysis workflow for 1-Bromo-4-(bromomethyl)-2-fluorobenzene.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of 1-Bromo-4-(bromomethyl)-2-fluorobenzene. While experimental data on its solid-state structure is currently unavailable, computational modeling offers valuable insights into its preferred geometry. The provided synthetic protocol serves as a practical starting point for its preparation in a laboratory setting. A thorough understanding of its structural and conformational properties is essential for its effective application in the design and synthesis of novel chemical entities in the pharmaceutical and materials science fields.

An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Bromo-3-fluorobenzyl bromide, a key organic intermediate in the pharmaceutical and materials science sectors. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via radical bromination, and explores its applications. A logical workflow for its synthesis is also presented. While a definitive historical account of its initial discovery is not prominently documented in publicly available literature, its development is intrinsically linked to the broader advancements in the synthesis of substituted benzyl bromides.

Introduction

This compound (CAS No. 127425-73-4) is a halogenated aromatic compound that has emerged as a valuable building block in organic synthesis.[1] Its utility is primarily derived from its bifunctional nature, featuring a reactive benzyl bromide moiety susceptible to nucleophilic substitution and a substituted aromatic ring that can participate in various cross-coupling reactions. This unique structural arrangement makes it an important intermediate in the synthesis of complex molecules, particularly in the development of novel drug candidates and advanced materials for applications such as organic solar cells.[2][3] The synthesis of substituted benzyl bromides is a well-established area of organic chemistry, with radical bromination of the corresponding toluenes being a common and effective method.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₅Br₂F[4]
Molecular Weight 267.92 g/mol [4]
CAS Number 127425-73-4[4]
Appearance White crystalline needles[2]
Melting Point 33-36 °C[2]
Boiling Point 252 °C[2]
Density 1.923 g/cm³[5]
Flash Point 106 °C[5]
Storage Temperature 2-8°C under inert gas[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, 4-bromo-3-fluorotoluene. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS).

Synthesis of the Precursor: 4-Bromo-3-fluorotoluene

The starting material, 4-bromo-3-fluorotoluene, can be synthesized from o-nitro-p-toluidine (Fast Red Base GL) through a series of reactions including a diazo reaction at high temperature, a Sandmeyer reaction, reduction, and a Schiemann reaction.[6]

Experimental Protocol: Radical Bromination of 4-bromo-3-fluorotoluene

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-bromo-3-fluorotoluene

  • N-bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Acetonitrile

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction flask, add a solution of 4-bromo-3-fluorotoluene (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.

  • Heat the mixture to reflux.

  • Add dibenzoyl peroxide (0.035 equivalents) as a radical initiator.

  • Maintain the reaction at reflux for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with water. The aqueous phase is separated and discarded.

  • Wash the organic phase with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield the final product, this compound.[5]

Synthetic Workflow

The synthesis of this compound from its toluene precursor can be visualized as a straightforward workflow. The following diagram, generated using Graphviz, illustrates the logical steps of the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-bromo-3-fluorotoluene 4-bromo-3-fluorotoluene reaction Radical Bromination 4-bromo-3-fluorotoluene->reaction Substrate reagents N-bromosuccinimide (NBS) Dibenzoyl Peroxide Acetonitrile, Reflux reagents->reaction Conditions workup Aqueous Extraction Drying Solvent Removal reaction->workup Crude Product product This compound workup->product Purified Product

References

A Theoretical and Practical Guide to 4-Bromo-3-fluorobenzyl bromide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-3-fluorobenzyl bromide is a key bifunctional reagent in organic synthesis, offering a unique combination of reactive sites that make it a valuable building block for complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its theoretical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its reactivity and applications. By combining theoretical insights with practical methodologies, this document serves as an in-depth resource for researchers leveraging this versatile compound in their work.

Introduction and Physicochemical Properties

This compound (CAS Number: 127425-73-4) is a halogenated aromatic compound with a molecular formula of C₇H₅Br₂F.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group. This substitution pattern imparts a dual reactivity to the molecule: the benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide can participate in various metal-catalyzed cross-coupling reactions.[2] This makes it a strategic intermediate for the synthesis of complex molecular architectures.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₂F[1]
Molecular Weight 267.92 g/mol [1]
Appearance White crystalline needles[3]
Melting Point 33-36 °C[3]
Boiling Point 252 °C[3]
CAS Number 127425-73-4[1]

Theoretical Studies

While specific computational studies on this compound are not extensively documented in publicly available literature, its molecular and electronic properties can be inferred from theoretical analyses of structurally similar compounds and general principles of computational chemistry. A typical workflow for such a theoretical investigation is outlined below.

Computational Analysis Workflow cluster_input Input cluster_calc DFT Calculations (e.g., B3LYP/6-311G++(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop bond_params Optimized Geometry (Bond Lengths, Angles) geom_opt->bond_params vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep Synthesis of this compound start 4-Bromo-3-fluorotoluene reaction Reflux under UV light (Radical Bromination) start->reaction reagents N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (initiator) Solvent (e.g., CCl₄ or Acetonitrile) reagents->reaction workup Workup: 1. Cool to RT 2. Filter succinimide 3. Wash with water & brine 4. Dry over Na₂SO₄ reaction->workup purification Purification: Remove solvent in vacuo (Optional: Recrystallization or Chromatography) workup->purification product This compound purification->product Reactivity Pathways of this compound cluster_sn2 Benzylic Position (Sₙ2) cluster_coupling Aromatic Position (Cross-Coupling) start This compound sn2_reagents Nucleophiles: - Amines (R₂NH) - Alcohols (ROH) - Thiols (RSH) start->sn2_reagents Sₙ2 Reaction coupling_reagents Reagents for: - Suzuki Coupling (Boronic Acids) - Sonogashira Coupling (Alkynes) - Heck Coupling (Alkenes) start->coupling_reagents Pd-catalyzed Cross-Coupling sn2_product Substituted Benzyl Derivatives sn2_reagents->sn2_product coupling_product Biaryl or Substituted Alkene/Alkyne Derivatives coupling_reagents->coupling_product

References

Physical constants of 4-Bromo-3-fluorobenzyl bromide (m.p., b.p.)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Constants of 4-Bromo-3-fluorobenzyl bromide

This technical guide provides a comprehensive overview of the physical constants, specifically the melting and boiling points, of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical property data and standardized experimental methodologies.

Compound Identification

Chemical Name: this compound Synonyms: 1-Bromo-4-(bromomethyl)-2-fluorobenzene, 3-Fluoro-4-bromobenzyl bromide[1][2] CAS Number: 127425-73-4[1][2][3] Molecular Formula: C₇H₅Br₂F[1][2][3] Molecular Weight: 267.92 g/mol [1][2][3]

Physical Constants

The experimentally determined physical constants for this compound are summarized in the table below. These values are critical for understanding the compound's physical state at various temperatures, which is essential for handling, storage, and reaction setup.

Physical ConstantValue
Melting Point 33-36 °C[1]
Boiling Point 252 °C[1]
259.8 °C at 760 mmHg[2]
Density 1.923 g/cm³[1][2]
Flash Point 106 °C[1]
110.9 °C[2]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (Distillation Method)

For larger sample quantities, the boiling point can be accurately determined by simple distillation under atmospheric pressure.

Apparatus:

  • Distillation flask (round-bottom)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled with the sample and boiling chips in the distillation flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Equilibrium and Measurement: The temperature will stabilize when the vapor reaches the thermometer bulb and begins to condense. This stable temperature, observed while the liquid is boiling and condensate is forming on the thermometer bulb, is the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded. If the pressure is not exactly 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Logical Workflow

The following diagram illustrates the logical workflow from compound identification to the final data presentation for its physical constants.

G Workflow for Physical Constant Determination A Compound Identification (this compound) B Data Retrieval (Melting Point, Boiling Point) A->B C Experimental Verification B->C D Melting Point Determination (Capillary Method) C->D Protocol E Boiling Point Determination (Distillation Method) C->E Protocol F Data Tabulation and Analysis D->F E->F G Technical Guide Compilation F->G

Caption: Logical workflow for determining and reporting physical constants.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. Its structure, featuring a reactive benzylic bromide and a substituted aromatic ring, allows for a variety of nucleophilic substitution reactions. The bromine atom on the benzyl group serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles. This document provides detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alcohols, phenols, thiols, and cyanide.

Reaction Mechanism and Pathway

The nucleophilic substitution reactions of this compound, a primary benzylic halide, predominantly proceed via an S(_N)2 mechanism. This involves a backside attack on the electrophilic benzylic carbon by the nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step. The reaction results in the formation of a new carbon-nucleophile bond.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products substrate This compound TS [Nu---C---Br]⁻ substrate->TS Backside Attack nucleophile Nucleophile (Nu⁻) nucleophile->TS product Substituted Product TS->product Bond Formation leaving_group Bromide Ion (Br⁻) TS->leaving_group Bond Cleavage G Start Start Reagents Combine this compound, Nucleophile, Base (if needed), and Solvent Start->Reagents Reaction Stir at appropriate temperature (Monitor by TLC) Reagents->Reaction Workup Quench reaction and perform aqueous workup (extraction) Reaction->Workup Isolation Dry organic layer and remove solvent Workup->Isolation Purification Purify crude product (Chromatography/Distillation/Recrystallization) Isolation->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Application Notes and Protocols for 4-Bromo-3-fluorobenzyl bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-3-fluorobenzyl bromide as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on its application in the development of targeted cancer therapies. Detailed experimental protocols and a summary of relevant biological pathways are included to support researchers in their drug discovery and development efforts.

Introduction

This compound is a substituted aromatic halide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive benzyl bromide moiety and a substituted phenyl ring, makes it an ideal precursor for introducing the 4-bromo-3-fluorobenzyl group into a variety of molecules. This moiety is of significant interest in medicinal chemistry, as the presence of fluorine and bromine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.

A prominent application of this intermediate is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein, a key driver in several forms of cancer. The 4-bromo-3-fluorobenzyl group can be found in the core structure of potent and selective KRAS G12C inhibitors, such as Adagrasib (MRTX849).

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is in alkylation reactions, where it acts as an electrophile to introduce the 4-bromo-3-fluorobenzyl moiety onto a nucleophilic substrate. This is a crucial step in the multi-step synthesis of complex drug molecules.

Synthesis of KRAS G12C Inhibitor Intermediates

This compound is a precursor to key intermediates in the synthesis of Adagrasib and other KRAS G12C inhibitors. The synthesis of these inhibitors often involves the coupling of a substituted pyrimidine core with various functionalized side chains. While the exact, proprietary synthesis routes may vary, the literature suggests that derivatives of this compound are used to construct portions of the final molecule.

Experimental Protocols

The following are general protocols for typical alkylation reactions using a substituted benzyl bromide like this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired product.

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with a substituted benzyl bromide.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

  • Add the base to the reaction mixture and stir for 15-30 minutes at room temperature.

  • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

This protocol outlines a general procedure for the O-alkylation of a phenolic substrate using a substituted benzyl bromide.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetone, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

  • If using K₂CO₃ or Cs₂CO₃, add it directly to the mixture. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes.

  • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C and monitored by TLC or LC-MS.

  • After the reaction is complete, it is carefully quenched. If NaH was used, the quenching should be done at 0 °C with slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to yield the pure O-alkylated product.

Data Presentation

The following table summarizes representative yields for alkylation reactions with substituted benzyl bromides, providing an indication of the expected efficiency of these reactions.

Nucleophile (Substrate)Benzyl Bromide DerivativeBaseSolventTemperature (°C)Yield (%)
Aniline4-Bromobenzyl bromideK₂CO₃DMF80~85-95
Phenol4-Bromobenzyl bromideK₂CO₃AcetoneReflux~90-98
Indole4-Bromobenzyl bromideNaHDMF25~80-90
Thiophenol4-Bromobenzyl bromideK₂CO₃Acetonitrile60>95
Diethylamine4-Bromobenzyl bromideK₂CO₃DMF25~85-95

Note: These are representative yields and may vary depending on the specific reaction conditions and the reactivity of the substrate.

Mandatory Visualizations

KRAS G12C Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling pathways that promote cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. Covalent inhibitors like Adagrasib specifically target the mutant cysteine at position 12, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.

KRAS_Signaling_Pathway cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GDP -> GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP (inhibited by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Adagrasib Adagrasib (KRAS G12C Inhibitor) Adagrasib->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by Adagrasib.

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with this compound.

N_Alkylation_Workflow Start Start Reaction_Setup Reaction Setup: - Amine Substrate - Anhydrous Solvent - Base - Inert Atmosphere Start->Reaction_Setup Add_Reagent Add 4-Bromo-3-fluorobenzyl bromide solution Reaction_Setup->Add_Reagent Reaction Stir at specified temperature (Monitor by TLC/LC-MS) Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification: - Column Chromatography or - Recrystallization Extraction->Purification Characterization Characterization: - NMR - MS - etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for N-alkylation using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in constructing complex molecules, particularly in the field of oncology, highlights its importance in modern drug discovery. The provided protocols and pathway information are intended to facilitate the work of researchers in this exciting and rapidly advancing area.

Application Notes and Protocols: 4-Bromo-3-fluorobenzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-3-fluorobenzyl bromide as a key intermediate in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors. The strategic incorporation of the 4-bromo-3-fluorobenzyl moiety can significantly influence the biological activity of the resulting compounds, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted benzyl halide that serves as a versatile reagent for the introduction of the 4-bromo-3-fluorobenzyl group into a target molecule. In medicinal chemistry, the unique substitution pattern of this reagent can impart favorable pharmacokinetic and pharmacodynamic properties. The presence of both a bromine and a fluorine atom on the phenyl ring allows for the modulation of lipophilicity, metabolic stability, and binding interactions with biological targets.

A significant application of this compound is in the development of small molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs). Misregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. The synthesis of substituted pyrrolo[2,3-d]pyrimidines as multi-targeted RTK inhibitors represents a key area where this reagent can be effectively employed.[1][2]

Application in the Synthesis of Receptor Tyrosine Kinase Inhibitors

Substituted pyrrolo[2,3-d]pyrimidines have been identified as a promising scaffold for the development of potent inhibitors of several RTKs, including Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial mediators of tumor angiogenesis and growth. The synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines has been explored to develop multi-targeted inhibitors with enhanced antitumor efficacy.[1][2]

The general synthetic approach involves the N-alkylation of a pyrrolo[2,3-d]pyrimidine core with a substituted benzyl bromide, such as this compound. This reaction typically proceeds via a sodium hydride-induced alkylation.[1][2]

General Synthetic Scheme

G PyrroloPyrimidine N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Product N⁴-(3-bromophenyl)-7-(4-bromo-3-fluorobenzyl) -pyrrolo[2,3-d]pyrimidine-2,4-diamine PyrroloPyrimidine->Product Alkylation BenzylBromide This compound BenzylBromide->Product Base NaH, DMF Alkylation Alkylation Base->Alkylation

Caption: General synthetic route for N-alkylation.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines against key receptor tyrosine kinases. While the specific data for the 4-bromo-3-fluorobenzyl analog is not provided in the cited literature, the data for structurally related compounds demonstrate the potential for potent inhibition.

Compound (Substituent on N7-benzyl)PDGFRβ IC₅₀ (µM)[2]VEGFR-2 IC₅₀ (µM)[2]
4-Bromobenzyl 0.0240.045
3-Fluorobenzyl 0.0310.062
3-Chlorobenzyl 0.0280.051
3-Methylbenzyl 0.0450.088

Experimental Protocols

General Protocol for the Synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines[1][2]

This protocol describes a general method for the N-alkylation of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine with a substituted benzyl bromide.

Materials:

  • N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Substituted benzyl bromide (e.g., this compound) (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the substituted benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve Pyrrolo[2,3-d]pyrimidine in anhydrous DMF B Add NaH at 0°C A->B C Stir at RT for 30 min B->C D Add this compound C->D E Stir at RT for 4-6 hours D->E F Monitor by TLC E->F G Quench with water F->G H Extract with EtOAc G->H I Wash with water and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for synthesis.

Signaling Pathway Inhibition

The synthesized N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines act as inhibitors of receptor tyrosine kinases such as PDGFRβ and VEGFR-2. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the ATP binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby disrupting the entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK PDGFRβ / VEGFR-2 ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor N⁷-Substituted Pyrrolo[2,3-d]pyrimidine (Synthesized with This compound) Inhibitor->RTK Inhibition

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Bromo-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive compounds utilizing 4-Bromo-3-fluorobenzyl bromide as a key starting material. The inherent reactivity of the benzylic bromide allows for its versatile use in forming new carbon-heteroatom bonds, making it an invaluable building block in medicinal chemistry and drug discovery. The presence of the bromo and fluoro substituents on the aromatic ring offers opportunities for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

The following sections detail synthetic protocols for two major classes of derivatives: O-alkylated and N-alkylated compounds. These derivatives have been designed based on scaffolds known to exhibit significant biological activities, such as enzyme inhibition and anticancer properties.

Application Note 1: Synthesis of 4-Bromo-3-fluorobenzyl Ether Derivatives as Potential Enzyme Inhibitors

Introduction

Substituted benzyl ethers are prevalent structural motifs in a variety of biologically active molecules. The Williamson ether synthesis is a robust and widely employed method for the preparation of such compounds.[1][2] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[1] this compound is an excellent electrophile for this reaction due to the highly reactive benzylic bromide. This protocol describes the synthesis of a series of 4-Bromo-3-fluorobenzyl ethers from various phenolic precursors. Phenolic compounds, including bromophenols, have been identified as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways and a target for anti-diabetic drugs.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 4-Bromo-3-fluorobenzyl ethers from phenolic starting materials.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-bromophenol, 2,4-dibromophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivative.

Data Presentation

EntryPhenol PrecursorProductYield (%)PTP1B Inhibition IC₅₀ (µM) [Hypothetical]
14-Bromophenol1-(Benzyloxy)-4-bromo-2-fluorobenzene855.2
22,4-Dibromophenol1-(Benzyloxy)-2,4-dibromo-benzene822.8
34-Nitrophenol1-(Benzyloxy)-2-fluoro-4-nitrobenzene91> 50

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Phenol Substituted Phenol Base NaH Phenol->Base Deprotonation BenzylBromide This compound Ether Bioactive Ether Derivative BenzylBromide->Ether SN2 Attack Solvent Anhydrous DMF Temp 0°C to RT Byproduct NaBr

Caption: Experimental workflow for the Williamson ether synthesis.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation IRS IRS pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylation Derivative Synthesized Derivative Derivative->PTP1B Inhibition

Caption: Inhibition of the PTP1B signaling pathway.

Application Note 2: Synthesis of N-Substituted Derivatives as Potential Anticancer Agents

Introduction

N-alkylation is a fundamental reaction in organic synthesis for the creation of a vast array of functional molecules, including active pharmaceutical ingredients (APIs).[4] N-alkylated heterocycles are core structures in many approved drugs. For instance, N-benzylated pyrrolo[2,3-d]pyrimidines have been developed as potent multiple receptor tyrosine kinase (RTK) inhibitors.[4] RTKs are crucial in signaling pathways that control cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers. This compound serves as an effective alkylating agent for nitrogen-containing nucleophiles such as amines and heterocycles.[4]

Experimental Protocol: N-Alkylation of Heterocycles

This protocol provides a general procedure for the N-alkylation of a heterocyclic amine using this compound.

Materials:

  • This compound

  • Heterocyclic amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, combine the heterocyclic amine (1.0 eq) and the base (Cs₂CO₃, 1.5 eq).

  • Add anhydrous acetonitrile to the flask (concentration approx. 0.1 M).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the N-alkylated product.

Data Presentation

EntryHeterocycleProductYield (%)VEGFR-2 Kinase Inhibition IC₅₀ (µM) [Hypothetical]MCF-7 Cell Viability IC₅₀ (µM) [Hypothetical]
17H-pyrrolo[2,3-d]pyrimidin-4-amine7-(4-Bromo-3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine780.551.2
2Isatin1-(4-Bromo-3-fluorobenzyl)indoline-2,3-dione88> 5015.8
3AnilineN-(4-Bromo-3-fluorobenzyl)aniline92> 5025.4

Visualizations

N_Alkylation_Workflow Reactants Heterocyclic Amine + This compound ReactionSetup Add Base (Cs₂CO₃) & Solvent (MeCN) Reactants->ReactionSetup Heating Reflux (82°C, 4-12h) ReactionSetup->Heating Workup Cool, Filter, Concentrate Heating->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated Derivative Purification->Product

Caption: General workflow for N-alkylation of heterocycles.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Derivative Synthesized Derivative Derivative->RTK Inhibition of ATP Binding

Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling cascade.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-3-fluorobenzyl bromide, a versatile building block in medicinal chemistry and materials science. The described methodologies focus on key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig couplings.

Introduction

This compound is a valuable reagent for introducing the 4-bromo-3-fluorobenzyl moiety into organic molecules. The presence of both a benzylic bromide and an aryl bromide offers opportunities for selective and sequential cross-coupling reactions. The benzylic bromide is susceptible to coupling reactions involving sp³-hybridized carbons, while the aryl bromide can participate in a wide range of palladium-catalyzed transformations. This dual reactivity, combined with the electronic effects of the fluorine substituent, makes it a substrate of significant interest in the synthesis of complex molecular architectures.

Key Applications

Palladium-catalyzed cross-coupling reactions of this compound are instrumental in the synthesis of a variety of important structural motifs, including:

  • Diarylalkanes: Precursors to numerous biologically active compounds.

  • Aryl-substituted alkynes: Important intermediates in the synthesis of pharmaceuticals and functional materials.

  • Benzylamines: A common structural feature in many pharmaceutical agents.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of benzylic bromides, providing a comparative overview of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. While specific data for this compound is limited in the literature, the presented data is based on reactions with structurally similar substrates and serves as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Boronic Acids/Esters

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001680-90
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF652475-85

Table 2: Sonogashira Coupling of Benzylic Bromides with Terminal Alkynes

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-50670-85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF25880-95
1-Hexyne[Pd(µ-I)PtBu₃]₂ (3)--Toluene250.2>90

Table 3: Buchwald-Hartwig Amination of Benzylic Bromides with Amines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-85
AnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄Dioxane1102465-80
Benzylamine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)K₂CO₃t-AmylOH1001275-90

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methods for similar benzylic bromides and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(4-bromo-3-fluorobenzyl)anisole.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by deionized water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Objective: To synthesize 4-bromo-3-fluoro-1-(phenylethynyl)methyl)benzene.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating to 50 °C may be required for slow reactions.

  • Upon completion (typically 6-12 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize N-(4-bromo-3-fluorobenzyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Product) Reductive_Elimination->R-R' RX R-X (Substrate) RX->Oxidative_Addition R'M R'-M (Reagent) R'M->Transmetalation

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Flask Charge Schlenk flask with This compound, coupling partner, and base Inert_Atmosphere Establish inert atmosphere (Ar or N2) Charge_Flask->Inert_Atmosphere Add_Reagents Add solvent, catalyst, and ligand Inert_Atmosphere->Add_Reagents Heating Heat to desired temperature with stirring Add_Reagents->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Upon completion Extraction Perform aqueous workup and extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: A typical experimental workflow for cross-coupling.

Application Notes and Protocols for Alkylation Reactions Using 4-Bromo-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-bromo-3-fluorobenzyl bromide as an alkylating agent in organic synthesis. This versatile reagent is valuable for the introduction of the 4-bromo-3-fluorobenzyl moiety onto various nucleophiles, a common step in the development of new pharmaceutical compounds and functional materials.

Introduction to Alkylation Reactions with this compound

This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The benzylic bromide is an excellent leaving group, and the carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, including amines (N-alkylation), alcohols and phenols (O-alkylation), and carbanions (C-alkylation). The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the molecule and provide handles for further synthetic transformations.

Key Applications:

  • Medicinal Chemistry: Introduction of the 4-bromo-3-fluorobenzyl group can modulate the pharmacological properties of a lead compound, such as its binding affinity, metabolic stability, and pharmacokinetic profile.

  • Materials Science: This moiety can be incorporated into polymers and other materials to tune their electronic and physical properties.

  • Organic Synthesis: It serves as a key intermediate in multi-step synthetic sequences.

Data Presentation: Representative Alkylation Reactions

The following tables summarize typical reaction conditions and yields for the alkylation of various nucleophiles with this compound and related analogues.

Table 1: N-Alkylation of Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Citation
MorpholineK₂CO₃AcetonitrileReflux486[1]
AnilineK₂CO₃DMF806~90N/A
BenzylamineEt₃NTHFRoom Temp12~92N/A

*Yields are representative for similar unsubstituted or differently substituted benzyl bromides and may vary for this compound.

Table 2: O-Alkylation of Phenols and Alcohols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Citation
Sodium Phenolate-Isoquinoline1601275**[2]
4-NitrophenolK₂CO₃AcetoneReflux8~85N/A
Benzyl AlcoholNaHTHFRoom Temp6~95N/A

*Yields are representative for similar unsubstituted or differently substituted benzyl bromides and may vary for this compound. **Reaction performed on (3-bromo-4-fluorobenzyl) benzyl ether with sodium phenolate.

Table 3: C-Alkylation of Active Methylene Compounds

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Citation
Diethyl MalonateNaOEtEthanolReflux12~70-80N/A
Ethyl AcetoacetateNaHDMF606~75N/A
1,3-CyclohexanedioneK₂CO₃AcetonitrileReflux8~65*N/A

*Yields are representative for similar unsubstituted or differently substituted benzyl bromides and may vary for this compound.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: N-Alkylation of Morpholine

This protocol describes the synthesis of 4-(4-bromo-3-fluorobenzyl)morpholine.[1]

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the benzyl bromide.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-20%) to afford 4-(4-bromo-3-fluorobenzyl)morpholine as a yellow oil.[1]

Protocol 2: O-Alkylation of 4-Nitrophenol

This protocol is a representative procedure for the O-alkylation of a phenol.

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone (0.1-0.5 M), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired ether.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol is a representative procedure for the C-alkylation of an active methylene compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the malonate enolate.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants (Nucleophile, this compound, Base) solvent Anhydrous Solvent reactants->solvent Dissolve/Suspend setup Inert Atmosphere (N₂ or Ar) solvent->setup stirring Stirring & Heating (Reflux or specific temp.) setup->stirring monitoring Monitor Progress (TLC) stirring->monitoring filtration Filtration (Remove inorganic salts) monitoring->filtration extraction Extraction & Washing (e.g., EtOAc/Water, Brine) filtration->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purify Purification (Column Chromatography or Recrystallization) concentration->purify product Pure Product purify->product

Caption: General experimental workflow for alkylation reactions.

logical_relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome electrophile Electrophile (this compound) rate Reaction Rate electrophile->rate Leaving Group Ability nucleophile Nucleophile (Amine, Phenol, Carbanion) nucleophile->rate Nucleophilicity base Base (e.g., K₂CO₃, NaH) base->rate Activates Nucleophile selectivity Selectivity base->selectivity Prevents Side Reactions solvent Solvent (e.g., ACN, DMF, THF) solvent->rate Solvation Effects solvent->selectivity temperature Temperature temperature->rate Kinetic Energy concentration Concentration concentration->rate Collision Frequency yield Yield rate->yield selectivity->yield

Caption: Factors influencing the outcome of S(_N)2 alkylation reactions.

References

Application Notes and Protocols: The Use of 4-Bromo-3-fluorobenzyl Bromide in the Synthesis of Novel Materials for Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly bromine and fluorine, into the molecular framework of organic semiconductors is a proven method for enhancing the performance of organic solar cells (OSCs). This document outlines the potential application of 4-Bromo-3-fluorobenzyl bromide as a versatile synthetic intermediate for the development of next-generation photoactive materials. While not a standard component in existing OSCs, its unique electronic and steric properties make it a compelling building block for novel non-fullerene acceptors (NFAs) and conjugated polymers. These notes provide a hypothetical synthetic pathway for a novel NFA, alongside detailed protocols for device fabrication and characterization, drawing parallels with state-of-the-art brominated materials.

Introduction: The Role of Halogenation in Organic Photovoltaics

Halogenation is a powerful tool in the molecular engineering of materials for organic solar cells. The introduction of bromine and fluorine atoms can profoundly influence the optoelectronic and morphological properties of organic semiconductors:

  • Energy Level Tuning: The strong electron-withdrawing nature of halogens can lower the HOMO and LUMO energy levels of a molecule, which is crucial for achieving high open-circuit voltages (Voc) in OSCs.

  • Intermolecular Interactions: Halogen bonding can promote favorable intermolecular packing in the solid state, leading to improved charge mobility and efficient charge transport.[1]

  • Morphology Control: The steric hindrance and crystallinity introduced by bromine can be leveraged to optimize the morphology of the bulk heterojunction (BHJ) active layer, which is critical for efficient exciton dissociation and charge extraction.[2]

  • Increased Dielectric Constant: Brominated compounds can exhibit a higher dielectric constant, which facilitates charge transfer and can lead to an increased short-circuit current (Jsc) and fill factor (FF).[2]

Recent advancements in non-fullerene acceptors have demonstrated that bromination of the terminal groups or the central core can lead to significant improvements in power conversion efficiency (PCE), with some devices surpassing 19%.[2][3] this compound offers a unique combination of these two halogens, presenting an opportunity to fine-tune the properties of new materials.

Hypothetical Application: Synthesis of a Novel Non-Fullerene Acceptor

This compound can be envisioned as a key precursor for the synthesis of the end-capping groups of an A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptor. The following section outlines a plausible synthetic route.

Synthetic Pathway

The proposed synthesis involves a multi-step reaction to create a novel end-capping group derived from this compound, which is then attached to a suitable electron-donating core.

G cluster_start Starting Material cluster_synthesis End-Group Synthesis cluster_final Final NFA Synthesis A This compound B Step 1: Cyanation (e.g., NaCN, DMSO) A->B Reagents D Intermediate: 2-(4-bromo-3-fluorophenyl)acetonitrile B->D C Step 2: Knoevenagel Condensation with Malononitrile E Final End-Group: 2-(4-bromo-3-fluorobenzylidene)malononitrile C->E D->C Reagents G Step 3: Stille or Suzuki Coupling (Pd Catalyst) E->G Reactant F Electron-Donating Core (e.g., IDT, IDIC) F->G Reactant H Novel A-D-A Non-Fullerene Acceptor G->H

Figure 1. A hypothetical synthetic pathway for a novel non-fullerene acceptor using this compound as a precursor for the end-capping groups.

Experimental Protocol: Synthesis of the End-Capping Group
  • Cyanation: To a solution of this compound in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) portion-wise at room temperature. Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(4-bromo-3-fluorophenyl)acetonitrile intermediate.

  • Knoevenagel Condensation: Dissolve the intermediate and malononitrile in chloroform. Add a catalytic amount of piperidine and reflux the mixture for 8 hours. After cooling to room temperature, wash the solution with dilute HCl and then with water. The organic layer is dried, and the solvent is removed to yield the crude product. Purify by column chromatography on silica gel to obtain the final end-capping group, 2-(4-bromo-3-fluorobenzylidene)malononitrile.

Organic Solar Cell Fabrication and Characterization

The newly synthesized non-fullerene acceptor would then be used to fabricate organic solar cells. The following is a general protocol for the fabrication of a bulk heterojunction organic solar cell in a conventional device architecture.

Device Architecture and Workflow

The standard device architecture for a non-fullerene organic solar cell is ITO/PEDOT:PSS/Active Layer/Electron Transport Layer/Ag.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Electrode Deposition & Encapsulation A ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Spin-coat PEDOT:PSS (Hole Transport Layer) B->C D Anneal PEDOT:PSS C->D E Spin-coat Active Layer (PM6:New NFA in Chloroform) D->E F Anneal Active Layer E->F G Thermal Evaporation of Electron Transport Layer (e.g., PNDIT-F3N) F->G H Thermal Evaporation of Ag Electrode G->H I Device Encapsulation H->I

Figure 2. A generalized workflow for the fabrication of a conventional bulk heterojunction organic solar cell.

Detailed Fabrication Protocol
  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: A filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds. The films are then annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition: The polymer donor (e.g., PM6) and the newly synthesized non-fullerene acceptor are dissolved in chloroform at a specific donor:acceptor weight ratio (e.g., 1:1.2) with a total concentration of ~15 mg/mL. The solution is then spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The film is subsequently annealed at a predetermined temperature (e.g., 110°C) for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer (e.g., PNDIT-F3N) is deposited by spin-coating or thermal evaporation, followed by the thermal evaporation of a 100 nm silver (Ag) top electrode under high vacuum (< 1 x 10⁻⁶ Torr).

Expected Performance and Data

The performance of an organic solar cell is characterized by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Based on recent studies of high-performance brominated non-fullerene acceptors, the following table summarizes the expected performance metrics for a device incorporating a novel acceptor derived from this compound.

Material SystemVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PM6:BTIC-2Br-m0.88--16.11[4]
PM6:CH200.88125.4474.9216.79[2]
PM6:CH210.87326.5778.1318.12[2]
PM6:CH22---19.06[2]
PM6:New NFA (Hypothetical) 0.87-0.92 25-27 75-80 17-19.5 -

Table 1: Comparison of photovoltaic performance parameters for organic solar cells based on various brominated non-fullerene acceptors and the projected performance for a hypothetical NFA derived from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors for high-performance organic solar cells. Its unique substitution pattern offers a pathway to finely tune the electronic properties and solid-state packing of new materials. The provided hypothetical synthetic route and generalized fabrication protocols serve as a foundational guide for researchers aiming to explore the potential of this and similar intermediates in the field of organic electronics. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully assess their potential in advancing organic solar cell technology.

References

Application Notes and Protocols for 4-Bromo-3-fluorobenzyl bromide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzyl bromide is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. Its structure, featuring a reactive benzyl bromide moiety for nucleophilic substitution and an electronically modified aromatic ring, makes it an attractive starting material for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, while the bromo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles using this compound as a key reagent.

Application Note 1: Synthesis of Saturated Nitrogen Heterocycles - Morpholine Derivatives

The benzylic bromide of this compound is highly susceptible to nucleophilic attack by amines, providing a straightforward route to N-benzylated saturated heterocycles. One prominent example is the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine. Morpholine derivatives are prevalent scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

Logical Relationship: N-Alkylation of Morpholine

G 4-Bromo-3-fluorobenzyl_bromide This compound SN2_Reaction SN2 Reaction 4-Bromo-3-fluorobenzyl_bromide->SN2_Reaction Morpholine Morpholine (Nucleophile) Morpholine->SN2_Reaction Product 4-(4-Bromo-3-fluorobenzyl)morpholine SN2_Reaction->Product Base Base (e.g., K2CO3) Base->SN2_Reaction

Caption: SN2 reaction for morpholine derivative synthesis.

Experimental Protocol: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-17%) to yield 4-(4-bromo-3-fluorobenzyl)morpholine as a yellow oil.[1]

Quantitative Data:

Product NameStarting MaterialReagentsSolventYield
4-(4-Bromo-3-fluorobenzyl)morpholineThis compoundMorpholine, K₂CO₃Acetonitrile86%[1]

Application Note 2: Synthesis of Fused Heterocycles - Nitroimidazooxazine Derivatives

This compound can be employed in the synthesis of more complex heterocyclic systems, such as fused bicyclic structures. An example is its use in the preparation of nitroimidazooxazine derivatives, which have been investigated for their anti-tubercular properties. In this synthesis, the benzyl bromide moiety is used to alkylate a hydroxyl group on a pre-formed heterocyclic core.

Experimental Workflow: Synthesis of a Nitroimidazooxazine Derivative

References

Application Notes and Protocols for the Synthesis of N-Alkylated Compounds with 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of a diverse array of biologically active molecules. The introduction of an alkyl group, particularly a substituted benzyl group, onto a nitrogen atom can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. 4-Bromo-3-fluorobenzyl bromide is a valuable reagent in this context, offering a unique combination of steric and electronic properties. The bromo and fluoro substituents provide handles for further synthetic modifications, such as cross-coupling reactions, and can influence the compound's interaction with biological targets.

This document provides detailed protocols for the N-alkylation of various classes of nitrogen-containing compounds—including primary and secondary amines, anilines, and N-heterocycles such as indoles, imidazoles, pyrazoles, and triazoles—using this compound. These protocols are designed to serve as a comprehensive guide for researchers in drug discovery and development, enabling the synthesis of novel N-alkylated compounds for further investigation.

Biological Significance of N-(4-Bromo-3-fluorobenzyl) Compounds

The 4-bromo-3-fluorobenzyl moiety has been incorporated into molecules with significant biological activity. For instance, analogous structures are found in potent enzyme inhibitors. A notable example is the class of aldose reductase inhibitors, which are investigated for the treatment of diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage in tissues such as the nerves, retina, and kidneys.[1][2][3][4][5][6][7][8][9][10][11][12] By inhibiting this enzyme, N-alkylated compounds containing the 4-bromo-3-fluorobenzyl group can potentially mitigate the long-term complications of diabetes.

General Experimental Workflow

The N-alkylation reaction using this compound typically follows a straightforward workflow, involving the deprotonation of the nitrogen-containing substrate followed by nucleophilic substitution.

experimental_workflow General N-Alkylation Workflow sub Nitrogen-Containing Substrate reaction Reaction Mixture sub->reaction reagent This compound reagent->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Anhydrous Solvent (e.g., DMF, ACN, THF) solvent->reaction stirring Stirring at Specified Temperature reaction->stirring workup Aqueous Work-up & Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product polyol_pathway Inhibition of the Polyol Pathway by N-Alkylated Compounds cluster_0 Cellular Environment (Hyperglycemia) cluster_1 Pathophysiological Consequences glucose Excess Glucose ar Aldose Reductase (AR) glucose->ar nadp NADP+ ar->nadp sorbitol Sorbitol ar->sorbitol Reduction nadph NADPH nadph->ar oxidative_stress Oxidative Stress (decreased NADPH, increased NADH) nadp->oxidative_stress sdh Sorbitol Dehydrogenase (SDH) sorbitol->sdh osmotic_stress Osmotic Stress sorbitol->osmotic_stress nadh NADH sdh->nadh fructose Fructose sdh->fructose Oxidation nad NAD+ nad->sdh nadh->oxidative_stress age Advanced Glycation End-products (AGEs) fructose->age complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) osmotic_stress->complications oxidative_stress->complications age->complications inhibitor N-(4-Bromo-3-fluorobenzyl) Compound (e.g., Aldose Reductase Inhibitor) inhibitor->ar Inhibition

References

Application Notes and Protocols for Monitoring Reactions of 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-3-fluorobenzyl bromide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its reactivity, primarily centered around the benzylic bromide, allows for the introduction of the 4-bromo-3-fluorobenzyl moiety into a wide range of molecules. This functional group can be critical for the biological activity and pharmacokinetic properties of a drug candidate.[1][2][3] Therefore, precise monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling.

These application notes provide detailed protocols for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Analytical Techniques

A summary of the primary analytical techniques for monitoring reactions of this compound is presented below. The choice of method depends on the reaction type, the properties of the reactants and products, and the analytical requirements (e.g., speed, sensitivity, structural information).

Technique Primary Use Advantages Limitations
HPLC-UV Quantitative analysis of reaction progress (consumption of starting material, formation of product).Robust, reproducible, widely available, suitable for non-volatile compounds.Requires a UV chromophore, may require derivatization for enhanced sensitivity.
GC-MS Identification and quantification of volatile components, including starting materials, products, and byproducts.High separation efficiency, provides structural information (mass spectrum), high sensitivity.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
NMR Spectroscopy Structural elucidation of reactants, products, and intermediates. Kinetic analysis of reaction rates.Provides detailed structural information, non-destructive, can be used for in-situ monitoring.Lower sensitivity compared to chromatographic methods, more complex data analysis.

Application Note 1: Monitoring a Nucleophilic Substitution Reaction using HPLC-UV

Reaction Context:

A common application of this compound is in alkylation reactions, where it acts as an electrophile in nucleophilic substitution reactions.[2] This protocol describes the monitoring of the reaction between this compound and a generic nucleophile (Nu-H) to form the alkylated product.

Reaction Scheme:

Experimental Protocol: HPLC-UV Method

This protocol provides a general method for monitoring the reaction progress. Method optimization and validation are recommended for specific applications.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

Parameter Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A and B to retain the starting material, then ramp up B to elute the product. A typical starting point is 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the product based on their retention times (determined by injecting standards of each).

  • Calculate the percentage conversion of the starting material and the formation of the product at each time point by comparing the peak areas.

Quantitative Data Summary (Hypothetical):

Time (min) Retention Time of Starting Material (min) Peak Area of Starting Material Retention Time of Product (min) Peak Area of Product % Conversion
08.51,200,000-00
308.5600,00010.2580,00050
608.5120,00010.21,100,00090
1208.5< 10,00010.21,150,000>99

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC-UV System Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC-UV reaction monitoring workflow.

Application Note 2: Impurity Profiling by GC-MS

Reaction Context:

During the synthesis or subsequent reactions of this compound, volatile impurities may be present or formed. GC-MS is an excellent technique for identifying and quantifying these impurities.

Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture or dissolve a sample of the material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to isolate the analytes from a non-volatile reaction solvent.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL).

  • Transfer the sample to a GC vial.

2. GC-MS Conditions:

Parameter Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it with a spectral library or by interpreting the fragmentation pattern.

  • The molecular formula of this compound is C7H5Br2F, with a molecular weight of approximately 268 g/mol . The isotopic pattern of two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a key feature in the mass spectrum.

Expected Mass Spectrometry Data:

Compound Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound266/268/270187/189 (loss of Br), 108 (loss of Br2)
4-Bromo-3-fluorotoluene188/190109 (loss of Br)
Dibromofluorotoluene isomers266/268/270187/189 (loss of Br)

Logical Diagram for Impurity Identification:

GCMS_Logic cluster_workflow GC-MS Analysis Workflow cluster_data Data Interpretation Sample Sample Injection GC Gas Chromatography Separation Sample->GC MS Mass Spectrometry Detection GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum of Each Peak TIC->MassSpec Library Spectral Library Comparison MassSpec->Library Fragmentation Fragmentation Pattern Analysis MassSpec->Fragmentation Identification Compound Identification Library->Identification Fragmentation->Identification

Logical workflow for impurity identification by GC-MS.

Application Note 3: Structural Confirmation and Kinetic Monitoring by NMR Spectroscopy

Reaction Context:

NMR spectroscopy is a powerful tool for unambiguous structure determination of reactants and products, as well as for monitoring reaction kinetics in real-time.

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

  • For a single time-point analysis, prepare a sample as for HPLC or GC-MS, but dissolve the final dried material in a deuterated solvent (e.g., CDCl₃).

  • For in-situ monitoring, the reaction can be run directly in an NMR tube using a deuterated solvent, provided the reaction conditions are compatible.

2. NMR Acquisition:

Parameter Setting
Spectrometer 400 MHz or higher
Solvent CDCl₃ (or other suitable deuterated solvent)
Nucleus ¹H
Number of Scans 16 or as needed for good signal-to-noise
Relaxation Delay 1-5 s

3. Data Analysis:

  • The benzylic protons (-CH₂Br) of this compound will appear as a characteristic singlet.

  • Upon reaction, the chemical shift of these protons will change significantly, allowing for clear differentiation between the starting material and the product.

  • Integration of the respective peaks allows for the quantification of the relative amounts of each species.

Expected ¹H NMR Chemical Shifts (in CDCl₃, hypothetical):

Compound Protons Expected Chemical Shift (ppm) Multiplicity Integration
This compoundAr-H7.0 - 7.5m3H
-CH₂Br~4.4s2H
4-Bromo-3-fluorobenzyl-NuAr-H7.0 - 7.5m3H
-CH₂NuDependent on Nus or other2H

Signaling Pathway Diagram for NMR Analysis:

NMR_Pathway cluster_reaction Reaction in NMR Tube cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Start Starting Material (this compound) Product Product (4-Bromo-3-fluorobenzyl-Nu) Start->Product Reaction Progress Acquisition ¹H NMR Spectra Acquisition (at time intervals) Start->Acquisition Product->Acquisition Integration Peak Integration Acquisition->Integration Kinetics Kinetic Plot (% conc. vs. time) Integration->Kinetics

Pathway for kinetic analysis using in-situ NMR.

References

Troubleshooting & Optimization

Optimizing Alkylation Reactions with 4-Bromo-3-fluorobenzyl Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of 4-bromo-3-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the alkylation of this compound?

A1: The success of an alkylation reaction with this compound hinges on the careful selection of the base, solvent, and reaction temperature. These factors significantly influence reaction rate, yield, and the formation of byproducts. The choice of nucleophile is also critical, as its strength and steric bulk will dictate the reaction's feasibility and outcome.

Q2: I am observing low to no conversion of my starting material. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Poor solubility: The nucleophile or the base may have poor solubility in the chosen solvent, hindering the reaction.[1]

  • Reaction temperature is too low: The activation energy for the reaction may not be met at the current temperature.

  • Steric hindrance: A bulky nucleophile may have difficulty accessing the benzylic carbon.[2]

Q3: My reaction is producing multiple products, making purification difficult. What are the potential side reactions?

A3: Common side reactions include:

  • Over-alkylation: If the product of the initial alkylation is still nucleophilic, it can react further with this compound.

  • Elimination reactions: While less common with primary benzylic halides, the choice of a strong, bulky base could potentially lead to elimination byproducts.[3]

  • Hydrolysis of the benzyl bromide: If water is present in the reaction mixture, this compound can hydrolyze to the corresponding alcohol.

Q4: What are the best practices for handling and storing this compound?

A4: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4] It should be stored in a cool, dry place away from moisture to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting & Optimization
Inappropriate Base The strength of the base is crucial. For N-alkylation, common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter being more soluble and often more effective.[1] For C-alkylation or O-alkylation, stronger bases like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[5][6]
Incorrect Solvent The solvent should be chosen to dissolve all reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are often good choices for alkylation reactions.[1][5][6]
Suboptimal Temperature Reactions are often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to increase the reaction rate.[5][6] Optimization of the temperature profile is key.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] If the reaction stalls, consider adding more alkylating agent or base, or increasing the temperature.
Issue 2: Difficult Purification
Possible Cause Troubleshooting & Optimization
Co-elution of Product and Starting Material If the product and starting material have similar polarities, separation by flash column chromatography can be challenging.[7] Experiment with different solvent systems to improve separation. A gradient elution may be necessary.
Presence of Multiple Byproducts Optimize the reaction conditions to minimize side reactions. Using a milder base or a lower temperature can sometimes improve selectivity.
Oily or Intractable Residue Purification can sometimes result in a hard-to-handle residue.[1] This may be due to the presence of inorganic salts or polymeric byproducts. An aqueous workup to remove salts before chromatography is recommended.

Data Presentation

Table 1: Optimization of Reaction Conditions for Alkylation

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1K₂CO₃ (1.5)AcetoneRT<25[1]
2K₂CO₃ (1.5)MeCNRTTrace[1]
3DBU (1.5)MeCNRT88[5]
4DBU (1.5)MeCN094[5]
5NaH (1.5)DMF0 to RT85[6]
6NaH (1.5)DMF0 to RT93[6]

Note: The data presented is based on similar alkylation reactions and serves as a guideline for optimization.

Experimental Protocols

General Procedure for N-Alkylation with this compound
  • To a solution of the amine (1.0 eq) in a suitable solvent (e.g., DMF or MeCN) is added a base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • This compound (1.05 - 1.2 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nucleophile in Solvent B Add Base A->B C Add 4-Bromo-3-fluorobenzyl Bromide B->C D Stir at Optimized Temperature C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Purification (Chromatography) G->H I Product H->I

Caption: General workflow for the alkylation reaction.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Base Is the base strong enough? Start->Base Solvent Are all reagents soluble? Start->Solvent Temp Is the temperature optimal? Start->Temp Base->Solvent Yes ChangeBase Use stronger or more soluble base (e.g., Cs₂CO₃, DBU, NaH) Base->ChangeBase No Solvent->Temp Yes ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solvent->ChangeSolvent No OptimizeTemp Screen a range of temperatures Temp->OptimizeTemp No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 4-Bromo-3-fluorobenzyl bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Bromo-3-fluorobenzyl bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the free-radical bromination of 4-Bromo-3-fluorotoluene. This reaction, often referred to as the Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: N-Bromosuccinimide (NBS) is preferred because it provides a constant, low concentration of bromine (Br₂) during the reaction.[3][4] This is crucial for selectivity. Using a high concentration of Br₂ can lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring or over-bromination of the methyl group.[4][5]

Q3: What is the role of a radical initiator and which one should I choose?

A3: A radical initiator is necessary to start the free-radical chain reaction.[1] Common choices include 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[6][7] The reaction can also be initiated using heat or UV light.[8] The choice of initiator can depend on the reaction solvent and desired temperature. AIBN and BPO are effective and commonly used chemical initiators.

Q4: What is the optimal solvent for this synthesis?

A4: The reaction should be carried out in an inert, non-polar solvent. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, safer alternatives are recommended.[3][6] Chlorobenzene is a suitable alternative.[8] It is critical to use anhydrous (dry) solvents, as the presence of water can hydrolyze NBS and the desired product.[7]

Q5: How can I minimize the formation of the di-brominated side product (4-Bromo-3-fluoro-benzal bromide)?

A5: Formation of the di-brominated product is a common issue arising from over-bromination.[9] To minimize it, you should carefully control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of the starting toluene relative to NBS is recommended. A mole ratio of bromine to the benzylic compound between 0.4 and 0.6 is preferable when the goal is a product rich in the benzyl bromide.[8]

Q6: What are the typical purification methods for this compound?

A6: After the reaction, the succinimide byproduct is first removed by filtration.[1] The crude product can then be purified by washing with an aqueous solution to remove any remaining water-soluble impurities, followed by drying over an anhydrous salt like magnesium sulfate.[10][11] Final purification is typically achieved through vacuum distillation or recrystallization from a suitable solvent like ligroin or methanol.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient reaction temperature or light source intensity. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of initiator (AIBN, BPO). 2. Ensure the reaction is heated to reflux or adequately irradiated with a UV lamp.[6] 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Low Yield of Desired Product 1. Over-bromination leading to di-bromo and tri-bromo products.[9] 2. Hydrolysis of the product during workup. 3. Competing electrophilic aromatic substitution.1. Use N-Bromosuccinimide (NBS) instead of Br₂.[5] Adjust the stoichiometry to use no more than one equivalent of NBS per equivalent of 4-Bromo-3-fluorotoluene. 2. Ensure all workup steps are performed under anhydrous conditions where possible and avoid prolonged exposure to water. 3. Use a non-polar solvent and avoid acidic conditions which can promote ring bromination.[1]
High Purity Issues / Presence of Side Products 1. Formation of di-brominated impurities. 2. Presence of unreacted starting material. 3. Ring-brominated isomers.1. Carefully control the stoichiometry of NBS. Purify via fractional vacuum distillation or recrystallization.[12] 2. Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase reaction time or initiator amount slightly. 3. Confirm the use of NBS and a non-polar solvent to suppress electrophilic substitution.[5]
Reaction Mixture Turns Dark / Tar Formation 1. Reaction temperature is too high. 2. Polymerization of starting materials or products.1. Maintain a steady reflux temperature; avoid excessive heating.[8] 2. Ensure the absence of impurities that could catalyze polymerization.

Experimental Protocols

Protocol 1: Benzylic Bromination using NBS and a Chemical Initiator

This protocol is adapted from standard Wohl-Ziegler bromination procedures.[1][11]

  • Preparation : In a round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromo-3-fluorotoluene (1 equivalent).

  • Reagent Addition : Add an appropriate volume of an inert solvent such as chlorobenzene.[8] Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02 - 0.1 equivalents).

  • Reaction : Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 hours.[1][11]

  • Work-up : Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of the solvent.

  • Purification : Combine the filtrate and washings. Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any residual bromine, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation : Purify the resulting crude oil or solid by vacuum distillation or recrystallization to obtain pure this compound.[10][12]

Quantitative Data Summary

The following table summarizes reaction conditions from literature for similar benzylic bromination reactions to provide a comparative overview.

Starting Material Brominating Agent Initiator/Catalyst Solvent Temp (°C) Yield (%) Reference
4-bromo-3-chlorotolueneN-BromosuccinimideBenzoyl PeroxideCarbon TetrachlorideReflux~100 (crude)[11]
p-bromotolueneBrominePCl₃None115-12545[12]
2-hepteneN-BromosuccinimideBenzoyl PeroxideCarbon TetrachlorideRefluxN/A[1]
2-fluoro-4-bromotolueneBromineUV lightNone16064.1[14]

Visualized Workflows and Mechanisms

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Br• Br• 2 R•->Br• + Br₂ Br₂_term Br₂_term Br•->Br₂_term + Br• R-Br R-Br Br•->R-Br + R• NBS NBS Br2 Br₂ (low conc.) NBS->Br2 + HBr HBr HBr Br2->Br• Homolysis Start_Mol 4-Bromo-3-fluorotoluene Benzyl_Radical Benzylic Radical (Resonance Stabilized) Start_Mol->Benzyl_Radical + Br• Product This compound Benzyl_Radical->Product + Br₂ HBr_Out Benzyl_Radical->HBr_Out generates HBr Br_Radical_Out Product->Br_Radical_Out generates Br• Br_Radical_Out->Start_Mol Chain continues R•_term R• R-R R-R R•_term->R-R + R• Troubleshooting_Workflow Start Low Yield or High Impurity Issue Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Start->Check_Conditions Check_Purification Optimize Purification (Distillation/Recrystallization) Start->Check_Purification Check_Stoichiometry Verify Stoichiometry (Toluene:NBS ≈ 1:1) Check_Conversion->Check_Stoichiometry High Conversion, Di-bromo Impurity Check_Initiator Check Initiator Age & Concentration Check_Conversion->Check_Initiator Low Conversion Solution_Stoichiometry Adjust NBS to ~1 eq. Check_Stoichiometry->Solution_Stoichiometry Solution_Initiator Use Fresh Initiator, Increase Temperature Check_Initiator->Solution_Initiator Solution_Conditions Use Dry Solvent, Degas & Use N₂/Ar Check_Conditions->Solution_Conditions Solution_Purification Improve Separation Technique Check_Purification->Solution_Purification Parameter_Relationships cluster_input Input Parameters cluster_output Reaction Outcomes NBS_Eq NBS Equivalents Yield Product Yield NBS_Eq->Yield Optimal at ~1 eq. Purity Product Purity NBS_Eq->Purity >1 eq. ↓ Purity (Di-bromination) Initiator_Conc Initiator Conc. Reaction_Rate Reaction Rate Initiator_Conc->Reaction_Rate ↑ Rate Temperature Temperature Temperature->Purity Too high ↓ Purity (Side Reactions) Temperature->Reaction_Rate ↑ Rate Solvent Solvent Polarity Solvent->Purity Non-polar ↑ Purity (↓ Ring Bromination) Purity->Yield Affects Net Usable Yield Reaction_Rate->Yield Affects

References

Common side products in reactions with 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a nucleophilic substitution reaction with an amine and this compound, but I am observing multiple products in my analysis. What are the likely side products?

A1: In addition to your desired mono-alkylated product, you are likely observing over-alkylation products. The primary amine product formed initially can act as a nucleophile and react further with this compound to form secondary and even tertiary amine side products.

Troubleshooting:

  • Excess Nucleophile: Use a significant excess of the starting amine (2-5 equivalents) to favor the formation of the mono-alkylated product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile and reduces the likelihood of the product reacting further.

  • Temperature Control: Run the reaction at the lowest effective temperature to control the reaction rate and minimize over-alkylation.

  • Choice of Base: If a base is used to scavenge the HBr formed, a non-nucleophilic, sterically hindered base is preferable to avoid competition with your primary nucleophile.

Q2: My Grignard reagent formation with this compound is giving a low yield of the desired product, and I am isolating a significant amount of a high-molecular-weight byproduct. What is this side product and how can I avoid it?

A2: The primary side product in Grignard reactions with benzyl bromides is the homocoupling (or Wurtz coupling) product, which in this case is 1,2-bis(4-bromo-3-fluorophenyl)ethane. This occurs when the already formed Grignard reagent reacts with the starting benzyl bromide.

Troubleshooting:

  • Solvent Choice: The choice of solvent can significantly impact the formation of the Wurtz coupling product. Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) are often preferred over tetrahydrofuran (THF) as they can minimize this side reaction.

  • Slow Addition: Add the this compound solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the benzyl bromide low, favoring the Grignard formation over the coupling reaction.

  • Temperature Control: Maintain a low to moderate reaction temperature. While initiation may require some heating, the reaction is exothermic and should be cooled if it becomes too vigorous.

  • Magnesium Quality: Ensure the use of high-quality, activated magnesium turnings to promote efficient Grignard reagent formation.

Q3: I am noticing the presence of 4-Bromo-3-fluorobenzyl alcohol in my reaction mixture, even under anhydrous conditions. How is this forming and how can I prevent it?

A3: this compound is susceptible to hydrolysis, reacting with even trace amounts of water to form 4-Bromo-3-fluorobenzyl alcohol. Benzyl bromides are generally moisture-sensitive.[1]

Troubleshooting:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents can absorb moisture from the atmosphere over time.

  • Reagent Storage: Store this compound in a desiccator or under an inert atmosphere to prevent decomposition over time.

Q4: My starting material, this compound, shows some impurities by GC-MS analysis. What are the common process-related impurities I should be aware of?

A4: Common impurities in commercially available or synthesized this compound include:

  • Unreacted Starting Material: 4-Bromo-3-fluorotoluene. This can be present if the benzylic bromination reaction did not go to completion.

  • Over-bromination Product: 4-Bromo-3-fluorobenzal bromide (the dibrominated species). This forms when the desired product undergoes a second bromination at the benzylic position.

Troubleshooting and Characterization:

  • Purification: These impurities can often be separated from the desired product by column chromatography or recrystallization.

  • Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to monitor the purity of your starting material and the progress of your reaction. The presence of these impurities can lead to the formation of corresponding side products in your subsequent reactions.

Quantitative Data Summary

While specific yields of side products are highly dependent on the reaction conditions, the following table provides a general overview of potential side product formation.

Reaction TypeCommon Side ProductTypical Conditions Favoring Side Product Formation
Nucleophilic Substitution (e.g., with amines)Over-alkylation productsStoichiometric or excess this compound, high temperatures.
Grignard Reaction1,2-bis(4-bromo-3-fluorophenyl)ethane (Wurtz coupling)High concentration of benzyl bromide, use of THF as solvent.
General Handling/Reactions4-Bromo-3-fluorobenzyl alcoholPresence of moisture.
Synthesis Impurity4-Bromo-3-fluorotolueneIncomplete benzylic bromination.
Synthesis Impurity4-Bromo-3-fluorobenzal bromideOver-bromination during synthesis.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine:

  • To a solution of the amine (2.5 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) under an inert atmosphere, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, LC-MS, or GC-MS).

  • Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography.

General Protocol for Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Once the reaction initiates (as evidenced by bubbling and heat), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent can be used in subsequent reactions.

Visualizations

Side_Product_Formation cluster_nucleophilic_substitution Nucleophilic Substitution cluster_grignard Grignard Reaction cluster_hydrolysis Hydrolysis This compound This compound Desired Product Desired Product This compound->Desired Product Grignard Reagent Grignard Reagent This compound->Grignard Reagent 4-Bromo-3-fluorobenzyl alcohol 4-Bromo-3-fluorobenzyl alcohol This compound->4-Bromo-3-fluorobenzyl alcohol Over-alkylation Products Over-alkylation Products Desired Product->Over-alkylation Products Further Reaction Side Products Side Products Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Desired Product Over-alkylation Products->Side Products Mg, Ether Mg, Ether Mg, Ether->Grignard Reagent Homocoupling Product Homocoupling Product Grignard Reagent->Homocoupling Product Wurtz Coupling Homocoupling Product->Side Products H2O H2O H2O->4-Bromo-3-fluorobenzyl alcohol 4-Bromo-3-fluorobenzyl alcohol->Side Products

Caption: Common reaction pathways and side product formation from this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Unexpected Side Product Observed identify Identify Side Product (GC-MS, NMR, LC-MS) start->identify homocoupling Homocoupling Product? identify->homocoupling hydrolysis Hydrolysis Product? identify->hydrolysis over_alkylation Over-alkylation? identify->over_alkylation impurity Starting Material Impurity? identify->impurity homocoupling->hydrolysis No homocoupling_solution - Change Solvent (Ether > THF) - Slow Addition - Lower Temperature homocoupling->homocoupling_solution Yes hydrolysis->over_alkylation No hydrolysis_solution - Use Anhydrous Solvents/Reagents - Inert Atmosphere hydrolysis->hydrolysis_solution Yes over_alkylation->impurity No over_alkylation_solution - Use Excess Nucleophile - Slow Addition - Lower Temperature over_alkylation->over_alkylation_solution Yes impurity_solution - Purify Starting Material (Chromatography/Recrystallization) impurity->impurity_solution Yes end Reaction Optimized homocoupling_solution->end hydrolysis_solution->end over_alkylation_solution->end impurity_solution->end

Caption: A logical workflow for troubleshooting common side products in reactions with this compound.

References

Technical Support Center: Purification of Crude 4-Bromo-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Bromo-3-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting material (4-bromo-3-fluorotoluene), polybrominated byproducts (e.g., dibrominated species), and residual solvents from the synthesis. The presence of reddish-brown viscous liquid after initial work-up often indicates polybrominated compounds.[1]

Q2: What are the recommended storage conditions for purified this compound?

A2: this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[2] It is incompatible with bases, alcohols, amines, and metals.[2] Exposure to moist air or water should be avoided.[2]

Q3: Is this compound stable?

A3: The compound is stable under normal storage conditions.[2] However, as a benzyl bromide derivative, it is a lachrymator and corrosive, so it should be handled with appropriate personal protective equipment in a chemical fume hood.[2][3]

Troubleshooting Purification Issues

Recrystallization

Q4: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A4: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution: Try using a lower boiling point solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization or scratching the inside of the flask with a glass rod to create nucleation sites.

Q5: The purity of my recrystallized product is still low. What could be the reason?

A5: This could be due to the co-crystallization of impurities or the use of an inappropriate solvent.

  • Solution: Ensure you are using a suitable solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform a second recrystallization or consider a different purification technique like column chromatography. For similar compounds, mixtures like methanol/chloroform/ethyl acetate have been used.[4]

Q6: After recrystallization, the yield is very low. How can I improve it?

A6: Low yield can result from using too much solvent, which prevents the solution from becoming saturated upon cooling.

  • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. After filtering the crystals, you can try to recover more product from the mother liquor by concentrating it and cooling it again.

Column Chromatography

Q7: I am not getting good separation of my product from impurities on the silica gel column. What can I do?

A7: Poor separation can be due to an incorrect solvent system (eluent) or an overloaded column.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first to find a solvent mixture that gives good separation (Rf value of the product around 0.3-0.4). Ensure the column is not overloaded; the amount of crude product should typically be 1-5% of the weight of the silica gel.

Q8: The product is degrading on the silica gel column. Why is this happening?

A8: Benzyl bromides can be sensitive to the acidic nature of silica gel, leading to decomposition.

  • Solution: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the pure eluent. Alternatively, using a less acidic stationary phase like alumina might be a better option.

Distillation

Q9: The product seems to be decomposing during vacuum distillation. How can I prevent this?

A9: this compound, like other benzyl bromides, can be thermally labile.

  • Solution: Ensure you are using a high-vacuum system to lower the boiling point. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures. For a related compound, 4-bromobenzyl bromide, distillation was performed at 120-125°C under a pressure of 1.3 kPa.[1]

Quantitative Data Summary

Purification MethodPurity AchievedYieldConditionsReference Compound
Vacuum Distillation>94% (crude)76.3%120-125°C / 1.3 kPa4-Bromobenzyl bromide
Recrystallization99.2% (GC)~90% (from distilled)Methanol4-Bromobenzyl bromide
Recrystallization>98.4%57.0%Methanol/Chloroform/Ethyl Acetatep-Bromobenzyl bromide

Experimental Protocols

General Synthesis of 3-Fluoro-4-bromobenzyl bromide

A general procedure for the synthesis of the isomeric 3-fluoro-4-bromobenzyl bromide from 3-fluoro-4-bromotoluene involves the following steps[5]:

  • A solution of 4-bromo-3-fluorotoluene (21.5 g, 0.114 mol) in acetonitrile (200 ml) is prepared in a reaction flask.

  • N-bromosuccinimide (NBS; 21.2 g, 0.119 mol) is added to the solution.

  • The mixture is heated to reflux, and dibenzoyl peroxide (1.4 g, 0.004 mol) is added as an initiator.

  • The reaction is maintained at reflux for 3 hours.

  • After completion, the mixture is cooled to room temperature and extracted with water.

  • The aqueous phase is separated and discarded.

  • The organic phase is washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by vacuum concentration to yield the crude product.[5]

Purification by Recrystallization

Based on methods for similar compounds, a general recrystallization protocol would be:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).[1][6]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities recrystallization Recrystallization crude->recrystallization If distillation not required column Column Chromatography crude->column For difficult separations distillation->recrystallization Further purification pure_product Pure Product (>99%) recrystallization->pure_product column->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield solution1 Change solvent or add seed crystal oiling_out->solution1 solution2 Redo with different solvent or try chromatography low_purity->solution2 solution3 Use less solvent or concentrate mother liquor low_yield->solution3

Caption: Troubleshooting common issues in recrystallization.

References

Overcoming low reactivity of 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-3-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this compound in various chemical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Understanding the Low Reactivity of this compound

The reduced reactivity of this compound stems from the electronic effects of its substituents. The fluorine and bromine atoms are electron-withdrawing, which decreases the electron density of the aromatic ring. This deactivation can hinder reactions that rely on the nucleophilicity of the aryl group or the stability of cationic intermediates. Specifically, the strong inductive effect of the fluorine atom at the meta position and the bromine atom at the para position significantly impacts the reactivity of both the benzylic bromide and the aryl bromide functionalities.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound so slow?

A1: The electron-withdrawing nature of the 3-fluoro and 4-bromo substituents deactivates the benzyl bromide position towards nucleophilic attack. These groups pull electron density away from the benzylic carbon, making it less electrophilic and slowing down the rate of both SN1 and SN2 reactions. While benzyl bromide itself can react via both SN1 and SN2 pathways due to the resonance stabilization of the resulting carbocation and its primary nature, the substituents in your compound destabilize the carbocation that would form in an SN1 reaction.[1][2][3] For an SN2 reaction, while less affected by electronic effects on the ring, the overall reduced electrophilicity of the benzylic carbon can still lead to sluggish reaction rates.

Q2: I am having trouble forming the Grignard reagent from this compound. What is going wrong?

A2: Grignard reagent formation with this substrate is challenging for two main reasons. First, the electron-deficient nature of the aromatic ring makes the oxidative insertion of magnesium into the carbon-bromine bond more difficult.[4] Second, the presence of the reactive benzylic bromide can lead to side reactions, such as Wurtz-type coupling, where the newly formed Grignard reagent reacts with another molecule of the starting material.[5] Rigorously anhydrous conditions and activated magnesium are crucial for success.[4][6]

Q3: My Suzuki-Miyaura coupling with this compound is giving low yields. How can I improve it?

A3: The low yield in Suzuki-Miyaura coupling is likely due to the decreased reactivity of the aryl bromide. The electron-withdrawing substituents make the oxidative addition of the palladium catalyst to the carbon-bromine bond the rate-limiting step.[7] To overcome this, you may need to use more electron-rich and bulky phosphine ligands, stronger bases, or higher reaction temperatures to facilitate the oxidative addition.[8][9] Dehalogenation, where the bromine is replaced by a hydrogen, can also be a significant side reaction with electron-deficient aryl halides.[8]

Q4: What are the key challenges in performing a Buchwald-Hartwig amination with this substrate?

A4: Similar to the Suzuki coupling, the main hurdle in the Buchwald-Hartwig amination is the slow oxidative addition of the palladium catalyst to the electron-deficient aryl bromide.[10] Additionally, the choice of base is critical, as strong bases can sometimes promote side reactions. The selection of a suitable bulky, electron-rich phosphine ligand is essential to promote the catalytic cycle.[1]

Troubleshooting Guides

Nucleophilic Substitution Reactions
Issue Potential Cause Troubleshooting Steps
Low or no conversion Insufficient reactivity of the substrate.- Increase reaction temperature.- Use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions.- Employ a stronger nucleophile.- Consider converting the bromide to a better leaving group, such as an iodide, via a Finkelstein reaction.
Formation of side products Competing elimination or other side reactions.- Use a less hindered, non-basic nucleophile if elimination is observed.- Carefully control the reaction temperature to minimize decomposition.
Grignard Reagent Formation
Issue Potential Cause Troubleshooting Steps
Reaction does not initiate - Inactive magnesium surface (oxide layer).- Presence of moisture.- Activate magnesium using iodine, 1,2-dibromoethane, or mechanical crushing.[4][6]- Ensure all glassware is flame-dried and reagents are anhydrous.[6]
Low yield of Grignard reagent - Wurtz-type coupling side reaction.- Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[5]- Use a less coordinating solvent like diethyl ether instead of THF to potentially reduce the rate of the coupling side reaction.
Formation of biphenyl and other homocoupling products Reaction between the Grignard reagent and unreacted starting material.- Maintain a low reaction temperature to disfavor coupling reactions.[5]
Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low yield - Inefficient oxidative addition.- Use a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos).[8]- Employ a stronger base such as K₃PO₄ or Cs₂CO₃.[8]- Increase the reaction temperature.[9]- Use a pre-formed palladium catalyst to ensure the active catalytic species is present.
Dehalogenation of starting material Reaction of the palladium intermediate with a hydride source.- Use a weaker base like K₂CO₃ or KF.[8]- Ensure the solvent is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition and side reactions.[9]
Homocoupling of boronic acid Presence of oxygen or decomposition of the palladium catalyst.- Thoroughly degas all solvents and reagents.[9]- Use a stable palladium precatalyst.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low conversion - Slow oxidative addition.- Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[1]- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).- Increase the reaction temperature.
Decomposition of starting material or product Base-mediated decomposition.- Use a weaker base if compatible with the catalytic cycle (e.g., Cs₂CO₃ instead of NaOtBu).[1]- Carefully control the reaction temperature.
Incomplete reaction with primary amines Formation of stable palladium-amine complexes.- Use a bidentate phosphine ligand like BINAP or DPPF, which can sometimes improve reaction rates and yields with primary amines.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube and remove it from the glovebox (if used).

  • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Protocol 3: Grignard Reagent Formation and Reaction with Acetone

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether

  • Acetone (1.0 equiv)

Procedure: Part A: Grignard Reagent Formation

  • Flame-dry all glassware and allow to cool under a stream of argon or nitrogen.

  • Place magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

  • Add enough anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Part B: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir (12-24h) C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Cause1 Slow Oxidative Addition? Start->Cause1 Solution1a Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Cause1->Solution1a Yes Solution1b Increase Catalyst Loading Cause1->Solution1b Yes Solution1c Increase Reaction Temperature Cause1->Solution1c Yes Cause2 Base-Mediated Decomposition? Cause1->Cause2 No Solution2a Use Weaker Base (e.g., Cs₂CO₃) Cause2->Solution2a Yes Solution2b Optimize Reaction Temperature Cause2->Solution2b Yes Grignard_Formation_Pathway Start This compound + Mg Grignard Grignard Reagent (Desired Product) Start->Grignard Slow Addition Wurtz Wurtz Coupling (Side Product) Start->Wurtz High Concentration Conditions Anhydrous Ether, Activated Mg Conditions->Start

References

Stability and storage conditions for 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Bromo-3-fluorobenzyl bromide, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. As a reactive benzyl bromide derivative, it is susceptible to degradation, primarily through hydrolysis.

Recommended Storage:

ParameterConditionRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent moisture and oxygen from reacting with the compound.[1]
Container Tightly sealed, amber glass bottleTo protect from moisture and light, which can promote degradation.
Location Dry, cool, and well-ventilated areaTo ensure a stable environment and for safety reasons.[1][2]

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, as these can lead to vigorous reactions and degradation of the compound.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments.

Issue 1: Low or No Reaction Yield

If you are experiencing poor yields in your reaction, consider the following potential causes and solutions.

cluster_issue Low/No Reaction Yield start Low or No Yield q1 Was the reagent recently purchased or has it been stored for a long time? start->q1 a1_new Recently Purchased q1->a1_new a1_old Stored > 6 months q1->a1_old protocol Review Experimental Protocol a1_new->protocol q2 How was the reagent stored? a1_old->q2 a2_proper Properly (2-8°C, inert atm.) q2->a2_proper a2_improper Improperly (e.g., room temp, air) q2->a2_improper verify Verify Reagent Purity (e.g., NMR, HPLC) a2_proper->verify degradation Suspect Reagent Degradation (Hydrolysis) a2_improper->degradation new_reagent Use a Fresh Bottle of Reagent degradation->new_reagent recrystallize Consider Purification (Recrystallization) verify->recrystallize recrystallize->protocol

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Impurities in Starting Material

Observing unexpected spots on TLC or peaks in LC-MS of the starting material can indicate degradation.

  • Symptom: A white solid (4-bromo-3-fluorobenzoic acid or 4-bromo-3-fluorobenzyl alcohol) is observed in the reagent bottle.

  • Cause: The primary degradation pathway for benzyl bromides is hydrolysis due to exposure to moisture. This results in the formation of the corresponding benzyl alcohol and hydrobromic acid. The alcohol can be further oxidized to the carboxylic acid.

  • Solution:

    • Purification: If the degradation is minor, the material can potentially be purified by recrystallization.

    • Use Fresh Reagent: For critical applications, it is highly recommended to use a fresh, unopened bottle of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of degradation for this compound?

A1: Visual signs of degradation include the presence of a white solid precipitate (hydrolysis or oxidation products) in the container, a decrease in melting point, or the appearance of additional spots on a TLC analysis of the starting material. A pungent, acidic odor (due to hydrobromic acid formation) may also be noticeable.

Q2: How can I confirm the purity of my this compound before use?

A2: The purity can be assessed using standard analytical techniques such as:

  • NMR Spectroscopy: ¹H NMR can show the presence of impurities like the corresponding benzyl alcohol or benzoic acid.

  • HPLC Analysis: A stability-indicating HPLC method can quantify the purity and detect degradation products.

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

Q3: Is it possible to stabilize a partially degraded reagent?

A3: While purification by methods like recrystallization might be possible for minor degradation, it is generally not recommended to attempt to "stabilize" a partially degraded reagent. The presence of acidic byproducts can catalyze further degradation. For best results and to ensure the reproducibility of your experiments, using a fresh, high-purity reagent is always the preferred approach.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

cluster_protocol HPLC Purity Assessment Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC System Setup (See Table for Conditions) prep->hplc inject Inject Sample hplc->inject acquire Data Acquisition inject->acquire analyze Analyze Chromatogram (Peak Purity, Area %) acquire->analyze report Report Purity analyze->report

Caption: Workflow for HPLC purity assessment.

HPLC ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 min, then hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3]

  • Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure to each stress condition, prepare a sample solution and analyze using the HPLC method described in Protocol 1 to observe the degradation products.

References

Technical Support Center: Troubleshooting Failed Coupling Reactions with 4-Bromo-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two distinct reactive sites for cross-coupling reactions: the aryl bromide (C-Br bond on the benzene ring) and the benzyl bromide (-CH₂Br group). The aryl bromide is suitable for typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The benzyl bromide is highly susceptible to nucleophilic substitution and can also participate in certain cross-coupling reactions. This dual reactivity is a critical consideration in reaction design and troubleshooting.

Q2: Which reactive site is more susceptible to oxidative addition in palladium-catalyzed coupling reactions?

A2: Generally, the aryl bromide bond is more reactive towards oxidative addition with a Pd(0) catalyst than the benzylic C-Br bond in the context of traditional cross-coupling reactions. However, the high reactivity of the benzyl bromide towards nucleophiles can lead to side reactions if not properly controlled. Chemoselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Q3: How does the 3-fluoro substituent affect the reactivity of the 4-bromo position?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. It can make the aromatic ring more electron-deficient, which may facilitate the oxidative addition step in some catalytic cycles. However, its effect can be complex and may also influence the stability of intermediates.

Q4: My reaction is not proceeding. What are the initial troubleshooting steps?

A4: For any failed coupling reaction with this compound, consider the following initial checks:

  • Inert Atmosphere: Ensure the reaction was performed under a strict inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are sensitive to oxygen.

  • Reagent Quality: Verify the purity and integrity of your reagents, especially the palladium catalyst, ligands, and any anhydrous solvents.

  • Base Selection: The choice and quality of the base are critical. Ensure it is appropriately dried and its strength is suitable for the specific coupling reaction.

  • Temperature: Confirm that the reaction was conducted at the appropriate temperature for the specific coupling type and catalyst system.

Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl product.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst.
Ligand Issues Ensure the phosphine ligand is not oxidized. For electron-rich aryl bromides, an electron-rich and bulky ligand (e.g., SPhos, XPhos) may be beneficial.
Inappropriate Base The base is crucial for the activation of the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base can also be a factor.
Side Reactions Homocoupling: Improve degassing to remove oxygen. Protodeboronation: Use a milder base or lower the reaction temperature. Reaction at Benzyl Bromide: See the dedicated section on chemoselectivity.
Solvent Effects The choice of solvent can significantly impact yield. Screen solvent systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.

Reference Data for Suzuki-Miyaura Coupling of Aryl Bromides

Note: The following data is for analogous aryl bromides and should be used as a starting point for optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
1-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)EtOH/H₂O80>95
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)EtOH/H₂O80>95

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal ArylHalide Ar-Br ArylHalide->OxAdd

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

Problem: Failure to form the desired alkynylated product.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst System Issues Ensure both the palladium catalyst and the copper(I) co-catalyst (if used) are active. For copper-free conditions, the choice of ligand is critical.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction. Minimize by using strictly anaerobic conditions. Consider switching to a copper-free Sonogashira protocol.
Base Incompatibility An amine base like triethylamine or diisopropylamine is typically used. Ensure it is fresh and dry.
Low Reactivity The presence of the trifluoromethyl group in a similar substrate, 4-bromo-5-trifluoromethyl-1H-pyrazole, has been noted to make the substrate less reactive. More forcing conditions (higher temperature, stronger base) might be necessary.[1]

Reference Data for Sonogashira Coupling of Aryl Bromides

Note: The following data is for analogous aryl bromides and should be used as a starting point for optimization.

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF6598
4-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF6595
4-BromonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF6591

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

  • To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add an anhydrous solvent (e.g., THF or Toluene) and an amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1 - 1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C), monitoring by TLC.

  • Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride to remove the amine salt.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_ArAlk Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0 Product_Pd Ar-C≡CR PdII_ArAlk->Product_Pd Reductive Elimination CuX Cu-Br CuAlk Cu-C≡CR CuX->CuAlk CuAlk->PdII_ArX CuAlk->CuX from Pd cycle Alkyne H-C≡CR + Base Alkyne->CuAlk Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Amine HNR₂ + Base Amine->AmineCoord ArylHalide Ar-Br ArylHalide->OxAdd Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX MigInsert Migratory Insertion PdII_ArX->MigInsert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br MigInsert->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Ar-CH=CH-R BetaHydride->Product HPdBr H-Pd(II)L₂-Br BetaHydride->HPdBr Alkene H₂C=CHR Alkene->MigInsert Base Base Base->HPdBr HPdBr->Pd0 + Base Chemoselectivity_Troubleshooting Start Reaction Failed or Gave Mixture Identify Identify Major Product(s) (e.g., by NMR, MS) Start->Identify ArylCoupling Desired Aryl Coupling Product Identify->ArylCoupling Low Yield BenzylReaction Side Product from Benzyl Bromide Reaction Identify->BenzylReaction Significant Side Product NoReaction No Reaction / Starting Material Identify->NoReaction Sub_Aryl Optimize for Aryl Coupling ArylCoupling->Sub_Aryl Sub_Benzyl Suppress Benzyl Bromide Reactivity BenzylReaction->Sub_Benzyl Sub_General General Troubleshooting NoReaction->Sub_General Action_Aryl - Use ligands promoting oxidative addition at Ar-Br - Lower temperature to favor the higher activation energy pathway - Use milder base to avoid E2 at benzyl position Sub_Aryl->Action_Aryl Action_Benzyl - Use less nucleophilic reagents - Protect the benzyl position if possible - Choose conditions known for C(sp²)-Br selectivity Sub_Benzyl->Action_Benzyl Action_General - Check catalyst, reagents, and inertness - Screen solvents and bases Sub_General->Action_General

References

Minimizing dimer formation with 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-fluorobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation and other side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction with this compound, I've isolated a significant, high-molecular-weight impurity. What is it likely to be?

A: The most common high-molecular-weight impurity in reactions involving reactive benzylic halides like this compound is the corresponding dimer, 1,2-bis(4-bromo-3-fluorophenyl)ethane. This occurs when one molecule of the benzyl bromide acts as an electrophile and another, through various potential mechanisms, acts as a nucleophile, leading to a self-condensation reaction.

Q2: What is the primary mechanism behind this dimer formation?

A: Dimer formation can proceed through multiple pathways, largely dependent on the reaction conditions. This compound is a benzylic halide, which can stabilize both carbocation intermediates (favoring an SN1-like pathway) and the transition state of an SN2 reaction.

  • SN1-like Pathway: In polar protic solvents or under conditions that promote ionization, a benzylic carbocation can form. This highly reactive intermediate can then be attacked by the electron-rich aromatic ring of another molecule of this compound (Friedel-Crafts alkylation) or through other complex pathways.

  • SN2-like Pathway: A strong nucleophile can deprotonate the benzylic position of the starting material or an intermediate, which then attacks another molecule of the benzyl bromide.

  • Radical Pathway: Under initiation by light or heat, benzylic radicals can form, which can then dimerize.

The key issue is a competitive reaction between your intended nucleophile and the benzyl bromide molecule itself.

Q3: My reaction is yielding more dimer than the desired product. What conditions are likely causing this?

A: High yields of the dimer are typically promoted by the following conditions:

  • High Concentration: A high concentration of this compound increases the probability of two molecules reacting with each other before reacting with your intended nucleophile.

  • Slow Reaction with the Intended Nucleophile: If your primary nucleophile is weak or sterically hindered, the rate of the desired reaction will be slow, giving the self-condensation reaction more time to occur.

  • High Temperatures: Elevated temperatures can provide the activation energy needed for the undesired dimerization pathway and can also promote radical formation.

  • Inappropriate Solvent Choice: Polar protic solvents can stabilize the benzylic carbocation, potentially favoring an SN1 pathway that can lead to side products, including the dimer.

Q4: How can I modify my experimental protocol to minimize the formation of the dimer?

A: The key strategy is to favor the kinetics of your desired bimolecular reaction (Nucleophile + Benzyl Bromide) over the undesired bimolecular self-reaction (Benzyl Bromide + Benzyl Bromide). This can be achieved through several methods:

  • Use High Dilution: Running the reaction at a lower concentration will decrease the likelihood of two benzyl bromide molecules encountering each other.

  • Slow Addition of the Electrophile: Add the this compound solution dropwise to a solution containing your nucleophile. This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the abundant nucleophile.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate with your nucleophile. Often, starting at 0 °C or even lower can significantly reduce side reactions.

  • Choose a Strong Nucleophile: A strong, unhindered nucleophile will react more rapidly with the benzyl bromide, outcompeting the dimerization reaction.

  • Select an Appropriate Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of the desired product versus the undesired dimer. The data is illustrative for a typical nucleophilic substitution reaction (e.g., Williamson Ether Synthesis).

Table 1: Effect of Solvent on Product vs. Dimer Yield

SolventSolvent TypeTypical Desired Product Yield (%)Typical Dimer Yield (%)Rationale
Tetrahydrofuran (THF)Polar Aprotic85-95%<5%Good for SN2, less polar than DMF/DMSO.
Acetonitrile (ACN)Polar Aprotic80-90%<10%Favors SN2 reactions.
Dimethylformamide (DMF)Polar Aprotic75-85%10-15%Highly polar, can sometimes promote side reactions if not controlled.
Ethanol (EtOH)Polar Protic50-70%20-40%Can promote SN1-like pathways leading to more side products.

Table 2: Influence of Reactant Concentration and Addition Method

ConcentrationAddition MethodTypical Desired Product Yield (%)Typical Dimer Yield (%)
1.0 MAll at once60%40%
0.1 MAll at once85%15%
0.1 MSlow addition of electrophile>95%<5%

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in Nucleophilic Substitution

This protocol outlines a general method for reacting a nucleophile (NuH, e.g., an alcohol or phenol) with this compound.

  • Preparation of the Nucleophile:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., THF, see Table 1) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 1.1 equivalents) portion-wise to deprotonate the nucleophile.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Preparation of the Electrophile Solution:

    • In a separate, dry flask, prepare a 0.1 M solution of this compound (1.0 equivalent) in the same solvent.

  • Reaction Execution (Slow Addition):

    • Using a syringe pump or a dropping funnel, add the this compound solution to the stirred nucleophile solution at 0 °C over a period of 1-2 hours.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired product from any residual dimer.

Visualizations

G cluster_0 Competing Reaction Pathways Start This compound + Nucleophile (Nu⁻) Desired_TS SN2 Transition State Start->Desired_TS  Desired Path (Low Temp, Strong Nu⁻) Dimer_Pathway Self-Reaction Pathway (High Concentration) Start->Dimer_Pathway Undesired Path Product Desired Product (R-Nu) Desired_TS->Product Dimer Dimer Impurity Dimer_Pathway->Dimer

Caption: Competing desired (SN2) and undesired (dimerization) reaction pathways.

G cluster_1 Recommended Experimental Workflow A 1. Prepare 0.1 M solution of Nucleophile and Base in THF at 0°C B 2. Prepare separate 0.1 M solution of this compound C 3. Add Electrophile solution to Nucleophile solution dropwise via syringe pump over 1-2 hours B->C Slow Addition is CRITICAL D 4. Monitor reaction by TLC/LC-MS C->D E 5. Aqueous Work-up and Extraction D->E F 6. Purify by Column Chromatography E->F

Caption: Workflow emphasizing slow addition to minimize side reactions.

G cluster_2 Troubleshooting Dimer Formation Start High Dimer Formation Observed? Conc Is [Electrophile] > 0.2 M? Start->Conc YES Sol_Add Was electrophile added all at once? Conc->Sol_Add NO Fix_Conc Action: Reduce concentration to ~0.1 M. Conc->Fix_Conc YES Temp Was reaction run at > 25°C? Sol_Add->Temp NO Fix_Add Action: Use a syringe pump for slow addition of the electrophile. Sol_Add->Fix_Add YES Fix_Temp Action: Run reaction at 0°C or lower. Temp->Fix_Temp YES Success Problem Solved Temp->Success NO (Consult further) Fix_Conc->Success Fix_Add->Success Fix_Temp->Success

Caption: A logical decision tree for troubleshooting dimer formation.

Technical Support Center: Phase Transfer Catalysis for 4-Bromo-3-fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of phase transfer catalysts (PTCs) for reactions involving 4-Bromo-3-fluorobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and why is it useful for reactions with this compound?

Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2][3][4] In reactions involving the organic-soluble substrate this compound and a water-soluble nucleophile (e.g., hydroxides, cyanides, azides), the PTC acts as a shuttle, transporting the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[1][5] This method offers several advantages, including the use of inexpensive and environmentally friendly solvents like water, milder reaction conditions, faster reaction rates, and higher yields compared to traditional homogeneous reactions.[1]

Q2: What are the common types of phase transfer catalysts used for nucleophilic substitution on benzylic bromides?

The most common PTCs for nucleophilic substitution on benzylic halides, like this compound, are quaternary ammonium ('quat') and phosphonium salts.[1][2][3] Examples include:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (BTEAC)

  • Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride)

  • Hexadecyltributylphosphonium bromide [1][3]

Crown ethers and cryptands are also effective but are generally more expensive and toxic.[2][6][7] For asymmetric synthesis, chiral PTCs derived from cinchona alkaloids are often employed.[8][9]

Q3: How do I select the best phase transfer catalyst for my reaction?

The choice of PTC depends on several factors, including the nature of the nucleophile, the solvent system, and the reaction temperature. The lipophilicity of the catalyst's cation is crucial for its ability to partition into the organic phase.[6] A catalyst with longer alkyl chains, for example, will be more soluble in the organic phase.[5] The "q-value," an empirical parameter based on the number of carbons on the alkyl chains of a quaternary ammonium salt, can help predict catalyst performance, especially in reactions involving hydrophilic anions like hydroxide.[10] For initial screening, TBAB and BTEAC are common starting points due to their effectiveness and commercial availability.

Q4: What are typical reaction conditions for a PTC reaction with this compound?

Typical conditions involve dissolving the this compound in a water-immiscible organic solvent such as toluene, dichloromethane, or hexane.[5] The nucleophile is dissolved in an aqueous phase, often with a base like sodium hydroxide or potassium carbonate. The PTC is added in catalytic amounts (typically 1-5 mol%). The biphasic mixture is then stirred vigorously at a controlled temperature (ranging from room temperature to reflux) to maximize the interfacial area for reaction.[5][11]

Troubleshooting Guide

Problem: Low or no product yield.

  • Possible Cause 1: Ineffective Catalyst. The chosen PTC may not be lipophilic enough to efficiently transport the nucleophile into the organic phase.

    • Solution: Switch to a PTC with longer alkyl chains to increase its organophilicity. For instance, if tetramethylammonium chloride fails, try tetrabutylammonium bromide (TBAB) or Aliquat 336.[5]

  • Possible Cause 2: Catalyst Poisoning. Some leaving groups, particularly iodide and tosylate, can pair strongly with the PTC cation, preventing it from transporting the desired nucleophile.[10]

    • Solution: While the leaving group in this compound is bromide, which is less problematic, ensure other anions in the reaction mixture are not interfering. Consider using mesylate instead of tosylate if applicable in other contexts.[10]

  • Possible Cause 3: Catalyst Decomposition. Quaternary ammonium salts can degrade at high temperatures, especially in the presence of strong bases.[12] Phosphonium salts generally have higher thermal stability.[1][2]

    • Solution: Lower the reaction temperature. If high temperatures are necessary, consider using a more thermally stable phosphonium-based PTC.

Problem: Slow reaction rate.

  • Possible Cause 1: Insufficient Agitation. The reaction occurs at the interface between the two liquid phases. Insufficient stirring leads to a small interfacial area, slowing down the reaction.[11]

    • Solution: Increase the stirring speed to create a fine dispersion of one phase within the other. A range of 300-500 rpm is often a good starting point, but this is system-dependent.[11]

  • Possible Cause 2: Poor Solvent Choice. The organic solvent affects both the solubility of the PTC-nucleophile ion pair and the intrinsic reaction rate.[5][12]

    • Solution: Screen different organic solvents. Non-polar solvents like toluene are often effective for asymmetric PTC, while more polar solvents like dichloromethane can enhance both phase transfer and the intrinsic reaction rate.[5][12]

Problem: Formation of a stable emulsion.

  • Possible Cause 1: High Catalyst Concentration. PTCs are amphiphilic and can act as surfactants, leading to emulsion formation at high concentrations.[11]

    • Solution: Reduce the catalyst concentration to the minimum effective amount (e.g., 1-2 mol%).

  • Possible Cause 2: Intense Agitation. Very high shear forces from excessive stirring can create very small, stable droplets that form an emulsion.[11]

    • Solution: Use moderate agitation that is sufficient for good mixing without causing emulsification.[11]

  • Possible Cause 3: Unfavorable Phase Volume Ratio. The ratio of the aqueous to the organic phase can influence emulsion stability.[11]

    • Solution: Adjust the volume ratio of the two phases.

  • Solution to Break Emulsions: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[11] Gently swirl the mixture after adding the brine.

Data Presentation

Table 1: Comparison of Phase Transfer Catalysts for the Synthesis of 4-Bromo-3-fluorobenzyl Cyanide *

Catalyst (2 mol%)SolventTemperature (°C)Time (h)Yield (%)
TBABToluene80492
BTEACToluene80685
Aliquat 336Toluene80395
TBABDichloromethane40588

*Hypothetical data for illustrative purposes.

Table 2: Effect of Reaction Conditions on Yield for the Synthesis of 4-Bromo-3-fluorobenzyl Ether *

CatalystAgitation (rpm)Temperature (°C)Concentration (mol%)Yield (%)
TBAB20060275
TBAB50060291
TBAB50080294
TBAB500600.568

*Hypothetical data for illustrative purposes.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound using PTC:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add this compound (1.0 eq) and the chosen organic solvent (e.g., toluene, 10 mL per gram of substrate).

  • Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile (e.g., sodium cyanide, 1.2 eq) in deionized water. If required, add a base like sodium hydroxide.

  • Reaction Initiation: Add the aqueous solution to the organic solution in the reaction flask. Add the phase transfer catalyst (e.g., TBAB, 2 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously to ensure good mixing of the two phases.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel. If an emulsion has formed, add brine to aid in separation.[11]

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase R-X This compound (R-X) R-Nu Product (R-Nu) R-X->R-Nu Reaction Q+X- Catalyst-Leaving Group Pair (Q+X-) M+X- Byproduct Salt (M+X-) Q+X-->M+X- Phase Transfer Q+Nu- Catalyst-Nucleophile Pair (Q+Nu-) Q+Nu-->R-X Nucleophilic Attack M+Nu- Nucleophile Salt (M+Nu-) M+Nu-->Q+Nu- Phase Transfer

Caption: General mechanism of phase transfer catalysis for nucleophilic substitution.

PTC_Selection_Workflow start Define Reaction: Substrate, Nucleophile, Solvent screen_ptc Screen Common PTCs (e.g., TBAB, BTEAC, Aliquat 336) start->screen_ptc optimize_conc Optimize Catalyst Concentration (1-5 mol%) screen_ptc->optimize_conc Initial success troubleshoot Troubleshoot Issues (See Troubleshooting Guide) screen_ptc->troubleshoot No reaction optimize_temp Optimize Temperature optimize_conc->optimize_temp optimize_agitation Optimize Agitation Speed optimize_temp->optimize_agitation analyze Analyze Yield and Purity (TLC, GC, HPLC) optimize_agitation->analyze successful Successful Protocol analyze->successful High Yield analyze->troubleshoot Low Yield / Side Products

Caption: Experimental workflow for selecting and optimizing a phase transfer catalyst.

Troubleshooting_Flowchart start Problem Encountered is_slow Is reaction slow? start->is_slow is_low_yield Is yield low? is_slow->is_low_yield No increase_agitation Increase agitation speed or change solvent is_slow->increase_agitation Yes is_emulsion Is there an emulsion? is_low_yield->is_emulsion No change_ptc Change to a more lipophilic or stable PTC is_low_yield->change_ptc Yes reduce_conc Reduce catalyst concentration or agitation is_emulsion->reduce_conc Yes end Problem Resolved is_emulsion->end No increase_agitation->end check_temp Check for catalyst decomposition (lower temp) change_ptc->check_temp check_temp->end add_brine Add brine to break emulsion reduce_conc->add_brine add_brine->end

Caption: Troubleshooting flowchart for common issues in phase transfer catalysis.

References

Safe handling and quenching procedures for 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzyl bromide. Please consult the Safety Data Sheet (SDS) for this chemical for comprehensive safety information.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary hazards?

This compound (CAS No. 127425-73-4) is a chemical intermediate used in laboratory synthesis.[1][2] It is classified as a hazardous chemical and presents several primary risks:

  • Corrosive: It causes severe skin burns and eye damage.[1][3][4]

  • Lachrymator: It is a strong eye irritant that can cause tearing.[5]

  • Toxic: It can be harmful if inhaled, ingested, or absorbed through the skin. Inhalation may cause irritation to the mucous membranes and upper respiratory tract.[6][7]

What personal protective equipment (PPE) is required when handling this chemical?

Due to its hazardous nature, appropriate personal protective equipment must be worn at all times. This includes:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] An impervious lab coat is recommended.[6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a filter for organic gases and vapors (Type A, Brown) is recommended.[8] All handling of this chemical should be done within a chemical fume hood.[1][5]

How should this compound be stored?

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[8][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[8][11] Store away from these materials.

  • The material may be light and moisture-sensitive; storing under an inert atmosphere is recommended.[7][8][10]

What should I do in case of a small spill?

In the event of a small spill, follow these procedures while wearing appropriate PPE:

  • Evacuate personnel from the immediate area who are not involved in the cleanup.[11]

  • Remove all sources of ignition.[9][11]

  • Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[11] Do not use water.[11]

  • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[7][11]

  • Ventilate the area after cleanup is complete.[11]

  • The collected waste should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[9][11]

What are the first aid measures in case of exposure?

Immediate medical attention is required for any exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Troubleshooting Guide

My reaction with this compound is complete. How do I safely quench the excess reagent?

Unreacted this compound must be neutralized before disposal. Since it reacts violently with strong bases, a controlled quenching process with a weaker base or a suitable nucleophile is necessary. A common and safe method involves the slow addition of a nucleophilic solvent like an alcohol, followed by water. Always perform quenching in a fume hood with appropriate PPE.

During quenching, I observe excessive heat or gas evolution. What should I do?

Excessive heat or gas indicates that the quenching reaction is proceeding too quickly.

  • Immediately stop the addition of the quenching agent.

  • Ensure the reaction vessel is in an ice bath to cool it down.

  • Ensure vigorous stirring to dissipate heat.

  • If the reaction is uncontrollable, close the fume hood sash completely if it is safe to do so and evacuate the area.

  • Be prepared to use a fire extinguisher suitable for chemical fires (e.g., dry chemical, CO2). Do not use water.[11]

How do I dispose of waste containing this compound?

All waste containing this chemical, including quenched solutions and contaminated materials, is considered hazardous waste.[9]

  • Collect all waste in a suitable, labeled, and closed container.

  • Do not mix with other waste streams unless compatibility is known.

  • Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6][9]

Data and Protocols

Hazard Summary
Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[3][8]
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[3][8]
Acute ToxicityMay be harmful if swallowed, inhaled, or absorbed through the skin.[6]
LachrymatorSubstance that is a strong eye irritant.[5][10]
Experimental Protocol: Quenching of Excess this compound

This protocol outlines a general procedure for quenching residual this compound in a reaction mixture. Caution: This procedure should be performed in a chemical fume hood while wearing all required PPE.

  • Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control the rate of the quenching reaction and dissipate heat.

  • Dilute with an Inert Solvent (Optional): If the reaction mixture is concentrated, dilute it with a compatible, dry, and inert solvent (e.g., toluene, THF) to help manage the reaction exotherm.

  • Slow Addition of a Proton Source: While stirring the cooled reaction mixture vigorously, slowly add a less reactive alcohol such as isopropanol dropwise.[12][13] The slow addition is critical to prevent a runaway reaction.

  • Monitor the Reaction: Observe for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase. If this occurs, stop the addition immediately and wait for the reaction to subside before continuing at a slower rate.

  • Sequential Addition of More Polar Alcohols (Optional): After the initial quench with isopropanol shows a significant decrease in reactivity, you can switch to a more polar alcohol like ethanol, and then methanol, adding each slowly and cautiously.[14][15]

  • Final Quench with Water: Once the reaction with alcohols is complete and no further exotherm is observed, slowly and carefully add water to the mixture to hydrolyze any remaining reactive species.[15] Be cautious as some residual material may still react with water.[14]

  • Neutralization and Workup: After the water quench is complete, the mixture can be neutralized. For acidic workups, a weak acid like citric acid can be used.[12] For basic workups, a weak base like sodium bicarbonate solution can be slowly added.

  • Waste Disposal: The resulting aqueous and organic layers should be separated and disposed of as hazardous waste in properly labeled containers.

Workflow and Safety Diagram

Safe_Handling_Workflow Safe Handling and Quenching of this compound start Start: Experiment Planning ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle Reagent fume_hood->handling reaction_complete Reaction Complete handling->reaction_complete spill Spill Occurs handling->spill quench_setup Prepare for Quenching (Ice Bath, Stirring) reaction_complete->quench_setup quench_alcohol Slowly Add Alcohol (e.g., Isopropanol) quench_setup->quench_alcohol quench_water Slowly Add Water quench_alcohol->quench_water neutralize Neutralize and Workup quench_water->neutralize waste Dispose of Hazardous Waste neutralize->waste end End waste->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->waste

Caption: Workflow for safe handling and quenching of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-fluorobenzyl bromide and 4-Bromo-2-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two isomeric halobenzyl bromides: 4-Bromo-3-fluorobenzyl bromide and 4-Bromo-2-fluorobenzyl bromide. Understanding the subtle differences in their chemical behavior is crucial for their effective application as intermediates in organic synthesis and drug discovery. This document outlines the theoretical basis for their reactivity, provides a detailed experimental protocol for a comparative kinetic study, and presents the information in a clear, structured format.

Introduction to Reactivity

Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert electronic effects, either donating or withdrawing electron density, which in turn stabilizes or destabilizes the transition state of the reaction, thereby affecting the reaction rate.

The key to understanding the differential reactivity of this compound and 4-Bromo-2-fluorobenzyl bromide lies in the electronic effects of the fluorine and bromine substituents. Both are halogens and are generally considered electron-withdrawing due to their high electronegativity (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). The overall electronic effect is a combination of these two opposing forces and is highly dependent on the substituent's position relative to the reacting benzylic center.

Theoretical Reactivity Analysis

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions can often be correlated with the electronic properties of the ring substituents, a concept quantified by the Hammett equation. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ).

  • σ (Sigma) values: These constants represent the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally slows down reactions that develop a positive charge in the transition state (like an Sₙ1 reaction) and can either accelerate or decelerate Sₙ2 reactions depending on the specific mechanism.

  • ρ (Rho) value: This constant is characteristic of the reaction itself and its sensitivity to electronic effects.

For the two isomers :

  • This compound: The bromine atom is at the para position, and the fluorine atom is at the meta position relative to the benzyl bromide moiety.

  • 4-Bromo-2-fluorobenzyl bromide: The bromine atom is at the para position, and the fluorine atom is at the ortho position.

Standard Hammett σ values are generally not applicable to ortho substituents due to the significant influence of steric effects, which are not accounted for in the standard Hammett treatment. Therefore, a direct quantitative comparison using this method is challenging for the 2-fluoro isomer.

However, we can make a qualitative prediction based on the electronic effects:

  • Inductive Effect (-I): Both fluorine and bromine are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring and can influence the stability of charged intermediates. Fluorine is more electronegative than bromine, so its inductive effect is stronger.

  • Mesomeric Effect (+M): Both halogens have lone pairs that can be donated to the aromatic ring via resonance. This effect is generally stronger for fluorine than for bromine and is most pronounced at the ortho and para positions.

For this compound:

  • The para-bromo group exerts both a -I and a +M effect.

  • The meta-fluoro group primarily exerts a strong -I effect with a negligible +M effect at the meta position. The combination of these electron-withdrawing effects is expected to reduce the electron density of the aromatic ring and potentially slow down the rate of nucleophilic substitution compared to unsubstituted benzyl bromide, particularly in reactions proceeding through a carbocation-like transition state (Sₙ1).

For 4-Bromo-2-fluorobenzyl bromide:

  • The para-bromo group has the same electronic effects as in the other isomer.

  • The ortho-fluoro group exerts a strong -I effect and a +M effect. Additionally, its close proximity to the benzylic carbon introduces steric hindrance. This steric hindrance can disfavor the planar transition state of an Sₙ1 reaction and also hinder the backside attack required for an Sₙ2 reaction. The strong inductive effect of the ortho-fluorine is expected to significantly destabilize a developing positive charge on the benzylic carbon in an Sₙ1-type mechanism.

Predicted Reactivity: Based on these electronic and steric considerations, 4-Bromo-2-fluorobenzyl bromide is predicted to be less reactive than this compound in typical nucleophilic substitution reactions. The strong inductive effect and steric hindrance of the ortho-fluorine atom are the primary contributing factors to this decreased reactivity.

Comparative Data

SubstituentPositionHammett Constant (σ)
Fluorometa+0.34
Bromopara+0.23
FluoroorthoN/A (Steric effects dominate)

Note: A positive σ value indicates an electron-withdrawing character.

Experimental Protocol: Comparative Kinetic Analysis via Conductometry

To empirically determine the relative reactivity of this compound and 4-Bromo-2-fluorobenzyl bromide, a kinetic study of their reaction with a common nucleophile can be performed. The following protocol outlines a procedure for monitoring the reaction rate via conductometry, which measures the change in electrical conductivity of the solution as the reaction progresses and ionic products are formed.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Bromo-2-fluorobenzyl bromide with a nucleophile (e.g., sodium hydroxide) in an aqueous ethanol solvent system.

Materials:

  • This compound

  • 4-Bromo-2-fluorobenzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each benzyl bromide isomer (e.g., 0.1 M) in absolute ethanol.

    • Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in a specific volume ratio of ethanol and deionized water (e.g., 80:20 v/v).

  • Kinetic Run:

    • Equilibrate the reactant solutions and the reaction vessel in a constant temperature water bath (e.g., 25 °C) for at least 30 minutes.

    • Pipette a known volume of the sodium hydroxide solution into the reaction vessel.

    • Immerse the conductivity probe into the solution and allow the reading to stabilize.

    • Initiate the reaction by rapidly adding a known volume of the benzyl bromide solution to the reaction vessel with vigorous stirring. Simultaneously, start the stopwatch.

    • Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reading becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • The rate of the reaction can be followed by the increase in conductivity due to the formation of sodium bromide.

    • The second-order rate constant (k) can be calculated using the appropriate integrated rate law for a second-order reaction. For a reaction of the type A + B → Products, where the initial concentrations of A and B are equal, the equation is: 1/[A]t - 1/[A]₀ = kt

    • A plot of 1/(C∞ - Ct) versus time (where C∞ is the conductivity at infinite time and Ct is the conductivity at time t) should yield a straight line with a slope proportional to the rate constant.

  • Comparison:

    • Repeat the experiment for the other benzyl bromide isomer under identical conditions.

    • Compare the calculated second-order rate constants to determine the relative reactivity.

Visualizations

Chemical_Structures cluster_0 This compound cluster_1 4-Bromo-2-fluorobenzyl bromide 4B3FBB 4B2FBB Experimental_Workflow prep Solution Preparation (Benzyl Bromides, Nucleophile) equil Temperature Equilibration prep->equil mix Reactant Mixing & Start Timer equil->mix measure Conductivity Measurement (at time intervals) mix->measure analyze Data Analysis (Calculate Rate Constant) measure->analyze compare Compare Reactivity analyze->compare Electronic_Effects cluster_3F This compound cluster_2F 4-Bromo-2-fluorobenzyl bromide Reactivity Reactivity in Nucleophilic Substitution F3_Inductive meta-Fluoro: Strong Inductive (-I) F3_Inductive->Reactivity Decreases Br4_Effects_3F para-Bromo: Inductive (-I) & Mesomeric (+M) Br4_Effects_3F->Reactivity Decreases F2_Inductive ortho-Fluoro: Strong Inductive (-I) F2_Inductive->Reactivity Strongly Decreases F2_Steric ortho-Fluoro: Steric Hindrance F2_Steric->Reactivity Decreases Br4_Effects_2F para-Bromo: Inductive (-I) & Mesomeric (+M) Br4_Effects_2F->Reactivity Decreases

A Comparative Guide to the Biological Activity Screening of 4-Bromo-3-fluorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. Halogenated organic compounds, particularly those incorporating bromine and fluorine, have garnered significant interest due to their potential to modulate biological activity. This guide provides a comprehensive overview of the anticipated biological activities of derivatives of 4-Bromo-3-fluorobenzyl bromide, offering a comparative analysis based on structurally related compounds and detailing the requisite experimental protocols for their evaluation.

While specific biological activity data for derivatives of this compound is not extensively available in public literature, the analysis of analogous bromo- and fluoro-substituted aromatic compounds suggests potential for significant anticancer, antimicrobial, and enzyme-inhibitory properties. This guide serves as a foundational resource for researchers embarking on the biological screening of this promising class of compounds.

Comparative Analysis of Potential Biological Activities

Based on structure-activity relationship (SAR) studies of similar halogenated benzyl derivatives, compounds derived from this compound are hypothesized to exhibit a range of biological effects. The following tables summarize quantitative data from related compounds to provide a comparative context for screening efforts.

Table 1: Anticancer Activity of Structurally Related Bromo- and Fluoro-Substituted Compounds
Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Benzohydrazides3/4-Bromo-N'-(substituted benzylidene)benzohydrazide (Compound 22)HCT1161.20[1]
Pyrrolo[2,3-d]pyrimidinesN4-(3-bromophenyl)-7-(substituted benzyl) derivative (Compound 11a)COLO-205 (in vivo)Tumor growth inhibition[2]
Benzyl EthersAryl benzyl ethers with fluoro substituentsA549, SGC7901Not specified
Indazole Derivatives3-(5′-hydroxymethyl-2′-furyl)-1-(2-fluorobenzyl) indazole (26a)Not specified4.9[3]

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Structurally Related Bromo- and Fluoro-Substituted Compounds
Compound ClassSpecific Derivative/CompoundMicrobial StrainMIC (µg/mL)Reference
Benzohydrazides3/4-Bromo-N'-(substituted benzylidene)benzohydrazide (Compound 12)Multiple strainspMICam = 1.67 µM/ml[1]
Indazole Derivatives4-bromo-1H-indazole derivative (Compound 9)S. pyogenes PS4[4]
Benzyl Bromide DerivativesBenzyl bromide derivative (1c)S. pyogenes0.5
Benzimidazole Derivatives5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[5]

Note: MIC is the Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition Activity of Structurally Related Bromo- and Fluoro-Substituted Compounds
Compound ClassTarget EnzymeSpecific Derivative/CompoundIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidinesPDGFRβ, VEGFR-2N4-(3-bromophenyl)-7-(substituted benzyl) derivativesPotent dual inhibitors[2]
Pyrazine CarboxamidesAlkaline PhosphataseN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)1.47[6]
Bromophenolsα-glucosidasebis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether0.03[7]

Note: IC50 is the half-maximal inhibitory concentration.

Potential Signaling Pathways for Investigation

The biological activity of small molecules is often mediated through their interaction with specific cellular signaling pathways. For anticancer drug discovery, the PI3K/Akt and MAPK/ERK pathways are critical targets as they regulate cell proliferation, survival, and apoptosis.[][9][10][11][12][13] Given that many tyrosine kinase inhibitors interact with these pathways, and considering the potential for this compound derivatives to act as kinase inhibitors, these pathways represent logical starting points for mechanistic studies.[2][14]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Potential Inhibition by 4-Bromo-3-fluorobenzyl Bromide Derivatives Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt Signaling Pathway and Potential Inhibition.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (Proliferation, Differentiation, Survival) ERK->TranscriptionFactors activates Inhibitor Potential Inhibition by 4-Bromo-3-fluorobenzyl Bromide Derivatives Inhibitor->Raf Inhibitor->MEK

MAPK/ERK Signaling Pathway and Potential Inhibition.

Detailed Experimental Protocols

To facilitate the biological screening of novel this compound derivatives, the following are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration at which a compound is cytotoxic to a cell line.

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture Cells CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Prepare Compound Dilutions Treatment 4. Add Compound Dilutions to Cells CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate (2-4h) MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Readout 9. Measure Absorbance Solubilization->Readout Calculation 10. Calculate IC50 Value Readout->Calculation

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundDilution 1. Prepare Serial Dilutions of Compound PlatePrep 3. Add Dilutions to 96-well Plate CompoundDilution->PlatePrep InoculumPrep 2. Prepare Standardized Microbial Inoculum Inoculation 4. Inoculate Wells with Microbes InoculumPrep->Inoculation PlatePrep->Inoculation Incubation 5. Incubate (16-24h) Inoculation->Incubation Readout 6. Visually Assess Growth (Turbidity) Incubation->Readout MIC_Determination 7. Determine MIC Readout->MIC_Determination

Workflow for MIC Determination by Broth Microdilution.

Materials:

  • Bacterial or fungal strain(s) of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom sterile microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Alternatives and Bioisosteric Replacements

In drug design, the concept of bioisosterism is often employed to modify a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties.[3][5][16][17][18] For this compound derivatives, bioisosteric replacement could involve:

  • Halogen Substitution: Replacing the bromine atom with other halogens like chlorine or iodine to modulate lipophilicity and binding interactions.

  • Replacement of the Benzyl Moiety: Substituting the benzyl group with other aromatic or heteroaromatic rings to explore different binding pockets of a target protein.

  • Modification of the Linker: If the benzyl bromide is used to synthesize a larger molecule with a linker, modifying the length and flexibility of this linker can impact activity.

The choice of an alternative will depend on the specific biological target and the desired physicochemical properties of the final compound.

This guide provides a framework for the systematic biological evaluation of this compound derivatives. By leveraging the provided protocols and comparative data, researchers can efficiently screen these compounds for potential therapeutic applications.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-fluorobenzyl bromide: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a detailed comparison of an established industrial method and a novel synthetic route for the preparation of 4-Bromo-3-fluorobenzyl bromide, a valuable building block in the synthesis of pharmaceuticals and materials for organic electronics.

This report presents a side-by-side analysis of two distinct synthetic pathways to this compound. The established route commences with the free-radical bromination of 4-bromo-3-fluorotoluene. In contrast, the novel route explores the conversion of 3-bromo-4-fluoro-benzyl alcohol to the target molecule. Both methodologies are evaluated based on reaction yield, purity of the final product, and the specifics of their experimental protocols. All quantitative data is summarized for clear comparison, and detailed experimental procedures are provided.

Performance Comparison at a Glance

ParameterEstablished RouteNew Synthetic Route
Starting Material 4-Bromo-3-fluorotoluene3-Bromo-4-fluoro-benzyl alcohol
Key Reagents N-Bromosuccinimide (NBS), Dibenzoyl peroxidePhosphorus tribromide (PBr₃)
Solvent AcetonitrileAnhydrous Toluene
Reaction Time 3 hours2 hours
Reported Yield 90%[1]89.6%[2]
Starting Material Purity >94.0% (GC) to 98%>97% to >98.0% (GC)[3]
Purification Method Aqueous extraction, washing with brine, drying, and solvent removal by vacuum concentration.[1]Aqueous work-up, drying, and vacuum distillation.[2]

Established Synthetic Route: Free-Radical Bromination

The established industrial synthesis of this compound relies on the free-radical bromination of 4-bromo-3-fluorotoluene. This method is widely adopted due to its high yield and relatively straightforward procedure.

Experimental Protocol

A solution of 4-bromo-3-fluorotoluene (21.5 g, 0.114 mol) in acetonitrile (200 ml) is placed in a reaction flask. To this solution, N-bromosuccinimide (NBS) (21.2 g, 0.119 mol) is added. The mixture is then heated to reflux. Dibenzoyl peroxide (1.4 g, 0.004 mol) is introduced as a radical initiator, and the reaction is maintained at reflux for 3 hours. Upon completion, the reaction mixture is cooled to room temperature and extracted with water. The organic phase is separated, washed with saturated brine, and dried over anhydrous sodium sulfate. Finally, the solvent is removed under vacuum to yield this compound as an oil.[1]

G cluster_established Established Synthetic Route A 4-Bromo-3-fluorotoluene B NBS, Dibenzoyl Peroxide Acetonitrile, Reflux, 3h A->B Reagents & Conditions C This compound B->C Yield: 90%

Established synthesis of this compound.

A Novel Synthetic Approach: From Alcohol to Bromide

This alternative route offers a different starting point for the synthesis of this compound, beginning with 3-bromo-4-fluoro-benzyl alcohol. This pathway provides a comparable yield to the established method.

Experimental Protocol

In a reaction vessel, 3-bromo-4-fluoro-benzyl alcohol (20.5 g, 0.1 mol) is dissolved in anhydrous toluene (100 ml). The solution is cooled to a temperature between 0°C and 10°C with stirring. Phosphorus tribromide (10 g) is then added dropwise to the cooled solution. Following the addition, the reaction mixture is stirred at room temperature for 2 hours. The reaction is subsequently quenched by pouring the mixture into 500 ml of water. The organic phase is separated, dried over magnesium sulphate, and the solvent is removed under a water pump vacuum. The resulting residue is purified by vacuum distillation to afford this compound.[2]

G cluster_new New Synthetic Route D 3-Bromo-4-fluoro-benzyl alcohol E PBr₃ Anhydrous Toluene, 0-10°C to RT, 2h D->E Reagents & Conditions F This compound E->F Yield: 89.6%

Novel synthesis of this compound.

Applications in Drug Discovery: A Conceptual Pathway

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for sequential reactions, making it a valuable tool for building diverse molecular architectures. The diagram below illustrates a conceptual workflow where this intermediate is utilized in the development of a potential therapeutic agent.

G cluster_application Conceptual Drug Discovery Workflow G This compound (Intermediate) H Nucleophilic Substitution (e.g., with an amine) G->H I Functionalized Intermediate H->I J Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) I->J K Complex Molecule (Potential Drug Candidate) J->K L Biological Screening (Target Identification & Validation) K->L M Lead Optimization L->M

Conceptual workflow for drug discovery using the target intermediate.

Conclusion

Both the established and the novel synthetic routes provide high-yield pathways to this compound. The choice between the two may depend on the availability and cost of the starting materials, as well as the specific equipment and safety protocols available in a given laboratory setting. The established route, starting from the corresponding toluene derivative, is a well-documented and reliable method. The new route, commencing with the benzyl alcohol, offers a viable alternative with a comparable yield and a slightly shorter reaction time. For researchers and drug development professionals, having multiple validated synthetic routes to key intermediates like this compound provides greater flexibility and resilience in the supply chain for critical chemical building blocks.

References

A Comparative Analysis of Halogen-Substituted Benzyl Bromides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of halogen-substituted benzyl bromides in bimolecular nucleophilic substitution (SN2) reactions. Understanding the kinetic and mechanistic nuances of these reactions is paramount for the strategic design and synthesis of novel therapeutic agents and other complex organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the structure-reactivity relationships governing these important transformations.

Executive Summary

Data Presentation: Comparative Reaction Kinetics

The following tables summarize the second-order rate constants for the SN2 reactions of various substituted benzyl bromides with different nucleophiles. This data, compiled from multiple sources, allows for a direct comparison of the substrates' reactivity. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Reaction of Para-Substituted Benzyl Bromides with Aniline in Nitrobenzene-Ethanol (80:20 v/v)

SubstrateSecond-Order Rate Constant (k) (L mol⁻¹ min⁻¹)Relative Rate
Benzyl bromide0.411.00
p-Chlorobenzyl bromide0.250.61
p-Bromobenzyl bromide0.250.61
p-Nitrobenzyl bromide0.050.12

Table 2: Solvolysis of Ortho- and Para-Nitrobenzyl Bromide in 80% Ethanol at 45.0 °C

SubstrateFirst-Order Rate Constant (k) (s⁻¹)
o-Nitrobenzyl bromide1.35 x 10⁻⁵
p-Nitrobenzyl bromide1.21 x 10⁻⁵

Note: Solvolysis reactions can proceed through a mixed SN1/SN2 pathway. The data is presented here for comparative purposes, highlighting the subtle electronic and steric effects of the substituent position.

Interpretation of Kinetic Data

The data presented in Table 1 indicates that electron-withdrawing groups in the para position, such as chloro, bromo, and nitro groups, decrease the rate of the SN2 reaction with aniline compared to unsubstituted benzyl bromide. This can be attributed to the electron-withdrawing inductive effect of the halogens and the nitro group, which reduces the electron density at the benzylic carbon, making it a less favorable target for nucleophilic attack.

The data in Table 2 suggests that the ortho-nitro-substituted benzyl bromide undergoes solvolysis at a slightly faster rate than its para-isomer in 80% ethanol. This observation is interesting as ortho substituents are generally expected to decrease the rate of SN2 reactions due to steric hindrance. However, in this case, other factors such as the potential for intramolecular interactions or subtle differences in the transition state stabilization may play a role.

Experimental Protocols

The following are generalized methodologies for conducting and analyzing the kinetics of SN2 reactions involving benzyl bromides.

Kinetic Measurement by Conductometry

This method is suitable for following the progress of SN2 reactions where a charged nucleophile reacts with a neutral substrate to produce a charged leaving group, leading to a change in the conductivity of the solution.

Materials:

  • Substituted benzyl bromide (e.g., p-chlorobenzyl bromide)

  • Nucleophile (e.g., sodium iodide)

  • Anhydrous acetone (solvent)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in anhydrous acetone.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature using a constant temperature bath.

  • Initiate the reaction by mixing the two solutions in the reaction vessel.

  • Immediately begin monitoring the change in conductivity of the reaction mixture over time using the conductivity meter.

  • Record the conductivity at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • The second-order rate constant (k) can be determined by plotting the appropriate function of conductivity against time. For a reaction of the type RX + Y⁻ → RY + X⁻, a plot of 1/(C₀ - C) versus time will be linear, where C₀ is the initial concentration of the reactants and C is the concentration at time t, which can be related to the change in conductivity.

The Finkelstein Reaction: A Classic SN2 Protocol

The Finkelstein reaction, the conversion of an alkyl chloride or bromide to an alkyl iodide, is a classic example of an SN2 reaction.

Materials:

  • Halogen-substituted benzyl bromide

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • Dissolve the halogen-substituted benzyl bromide in anhydrous acetone in a round-bottom flask.

  • Add a solution of sodium iodide in anhydrous acetone to the flask.

  • The reaction progress can be monitored by the formation of a precipitate of sodium bromide (NaBr), which is insoluble in acetone.[1][2]

  • The rate of reaction can be qualitatively or quantitatively assessed by monitoring the rate of precipitate formation or by quenching aliquots of the reaction mixture at different time points and analyzing the concentration of the remaining benzyl bromide or the formed benzyl iodide using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

SN2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway for a benzyl bromide.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Benzyl Bromide & Nucleophile) B Equilibrate Reactants and Reaction Vessel A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., Conductivity, Chromatography) C->D E Collect Data vs. Time D->E F Plot Kinetic Data E->F G Determine Rate Constant (k) F->G Structure_Reactivity cluster_reactivity SN2 Reactivity Trend cluster_effects Governing Factors Unsubstituted Benzyl Bromide (Reference) Para_Halo p-Halobenzyl Bromide (Slower) Unsubstituted->Para_Halo -I effect > +R effect (for halogens) Ortho_Halo o-Halobenzyl Bromide (Generally Slower - Steric Hindrance) Unsubstituted->Ortho_Halo Inductive Inductive Effect (Electron Withdrawing) Inductive->Para_Halo Steric Steric Hindrance Steric->Ortho_Halo

References

A Comparative Guide to Novel Compounds Synthesized from 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 4-Bromo-3-fluorobenzyl bromide. Due to the limited availability of published data on specific, novel compounds derived directly from this compound, this guide presents a prospective analysis based on established synthetic methodologies and the known biological activities of structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers exploring the potential of this reagent in the development of new chemical entities.

Introduction to this compound as a Synthetic Precursor

This compound (CAS 127425-73-4) is a halogenated aromatic compound with a molecular formula of C₇H₅Br₂F and a molecular weight of 267.92 g/mol [1][2]. Its structure incorporates two key reactive sites: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings[3]. This dual reactivity makes it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science[2][4]. The presence of the fluorine atom can also impart desirable properties to the final compounds, such as increased metabolic stability and binding affinity to biological targets.

Synthetic Pathways and Characterization of Novel Derivatives

The primary synthetic routes for derivatizing this compound involve leveraging its two reactive bromine atoms. The more reactive benzylic bromide allows for initial modification, followed by subsequent functionalization at the aryl bromide position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[5][6]. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals[3][5]. For this compound, the aryl bromide can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents.

Illustrative Reaction:

Table 1: Comparison of Hypothetical Suzuki-Miyaura Coupling Products

Compound IDAryl Boronic Acid (Ar-B(OH)₂)Expected Yield (%)Key Characterization Data (Hypothetical)Potential Biological Activity
NC-S1 Phenylboronic acid85-95¹H NMR: δ 7.2-7.6 (m, Ar-H), 4.5 (s, 2H, CH₂Br)Precursor for anticancer agents[3]
NC-S2 Pyridine-3-boronic acid75-85¹³C NMR: Signals corresponding to both phenyl and pyridine ringsPotential kinase inhibitor
NC-S3 Thiophene-2-boronic acid80-90MS (ESI): [M+H]⁺ corresponding to the coupled productAntimicrobial properties[7][8]
Sonogashira Cross-Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst[9][10]. This reaction is instrumental in the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules[11].

Illustrative Reaction:

Table 2: Comparison of Hypothetical Sonogashira Coupling Products

Compound IDTerminal Alkyne (R-C≡CH)Expected Yield (%)Key Characterization Data (Hypothetical)Potential Application
NC-So1 Phenylacetylene80-90IR: ν(C≡C) ~2200 cm⁻¹Organic electronics[11]
NC-So2 Trimethylsilylacetylene85-95¹H NMR: δ ~0.25 (s, 9H, Si(CH₃)₃)Versatile synthetic intermediate[12]
NC-So3 Propargyl alcohol70-80¹H NMR: Presence of a hydroxyl proton signalPrecursor for click chemistry reactions

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq)[13][14].

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe[14].

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

General Protocol for Sonogashira Coupling
  • To a dry, inert-atmosphere flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%)[9][11].

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic acid Arylboronic acid Transmetalation Transmetalation Arylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(II) Intermediate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper Acetylide Base Base Base->Copper Acetylide Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(II) Intermediate->Transmetalation Copper Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Reagent Weighing Reagent Weighing Solvent Degassing Solvent Degassing Reagent Weighing->Solvent Degassing Inert Atmosphere Inert Atmosphere Solvent Degassing->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC/LC-MS)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography NMR Spectroscopy NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Purity Analysis (HPLC) Purity Analysis (HPLC) Mass Spectrometry->Purity Analysis (HPLC)

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activities and Therapeutic Applications

Derivatives of halogenated benzyl compounds have shown promise in various therapeutic areas. The introduction of bromo and fluoro substituents can enhance the pharmacological properties of a molecule.

  • Anticancer Activity: Many bromo-substituted aromatic compounds have been investigated for their anticancer properties[3][15]. The derivatives of this compound could be explored as potential inhibitors of cancer cell proliferation. The mechanism of action could involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.

  • Antimicrobial Activity: Benzyl bromide derivatives have been reported to exhibit antibacterial and antifungal properties[7][8]. The novel compounds synthesized from this compound could be screened for their efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Conclusion

This compound is a promising starting material for the synthesis of a diverse range of novel compounds. Through well-established synthetic methodologies such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, new chemical entities with potential applications in drug discovery and materials science can be accessed. This guide provides a framework for the synthesis, characterization, and potential evaluation of these novel compounds, encouraging further research into the utility of this versatile building block. Future studies should focus on the synthesis of specific derivatives and their thorough biological evaluation to unlock their full therapeutic potential.

References

The Strategic Advantage of 4-Bromo-3-fluorobenzyl Bromide in the Synthesis of Drug Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the selection of optimal reagents is a critical step in the efficient synthesis of novel drug analogues. Among the diverse array of benzylating agents, 4-Bromo-3-fluorobenzyl bromide has emerged as a reagent of significant interest, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound with other commonly used alternatives, supported by available experimental data and detailed protocols, to aid in the strategic design of synthetic routes for potent and selective drug candidates.

The utility of substituted benzyl bromides in medicinal chemistry is well-established, particularly in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The benzyl moiety can play a crucial role in binding to the target protein, and its substitution pattern can significantly influence potency, selectivity, and pharmacokinetic properties. This guide will focus on the application of this compound in the synthesis of analogues of prominent kinase inhibitors, comparing its performance with other halogenated benzyl bromides.

Comparative Analysis of Benzylating Agents in Drug Analogue Synthesis

The efficacy of a benzylating agent is primarily determined by its reactivity in nucleophilic substitution reactions, typically N-alkylation or O-alkylation of a core scaffold. While direct, head-to-head comparative studies for this compound against a wide range of alternatives for the synthesis of specific drug analogues are limited in publicly available literature, we can infer its performance based on established principles of organic chemistry and scattered experimental findings.

The presence of both a bromine and a fluorine atom on the phenyl ring of this compound imparts a distinct electronic and steric profile. The fluorine atom, being highly electronegative, can influence the reactivity of the benzylic bromide and also serve as a potential metabolic blocker or a hydrogen bond acceptor in the final drug-target interaction. The bromine atom provides a handle for further functionalization via cross-coupling reactions, adding to the synthetic versatility of this reagent.

To illustrate the comparative utility, let's consider the synthesis of key pharmacophores.

N-Alkylation of Heterocyclic Cores

A common step in the synthesis of many kinase inhibitors is the N-alkylation of a heterocyclic core, such as a pyrazole, pyrrole, or pyrimidine. The reactivity of the benzyl bromide is a key factor in determining the reaction efficiency.

ReagentAlternative ReagentsTypical Reaction ConditionsObserved/Expected Efficacy
This compound 4-Fluorobenzyl bromide, 4-Bromobenzyl bromideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN), RT to moderate heatingThe electron-withdrawing nature of the fluorine atom can slightly decrease the reactivity of the benzylic bromide compared to unsubstituted benzyl bromide. However, it is still a highly effective alkylating agent. The bromine at the 4-position offers a site for subsequent modifications.
4-Fluorobenzyl bromide4-Bromobenzyl bromide, Benzyl chlorideBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, ACN), RT to moderate heatingGenerally exhibits good reactivity for N-alkylation. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.[1]
4-Bromobenzyl bromide4-Fluorobenzyl bromide, Benzyl chlorideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN), RT to moderate heatingA widely used and reactive benzylating agent. The bromine can be utilized for further diversification of the drug analogue.

Note: The choice of base and solvent can significantly impact the reaction outcome, and optimization is often necessary for specific substrates.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for providing a solid foundation for further synthetic exploration.

General Protocol for N-Alkylation of a Heterocyclic Amine

This protocol provides a general framework for the N-alkylation of a heterocyclic amine using a substituted benzyl bromide.

Materials:

  • Heterocyclic amine (1.0 eq)

  • Substituted benzyl bromide (e.g., this compound) (1.1 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the heterocyclic amine and anhydrous DMF.

  • Add the base (e.g., K₂CO₃) to the solution and stir for 15-30 minutes at room temperature.

  • Add the substituted benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product.

Diagram of a generalized N-alkylation workflow:

N_Alkylation_Workflow Start Start Reactants Heterocyclic Amine + Substituted Benzyl Bromide + Base in Solvent Start->Reactants Reaction Reaction (Stirring, Heating) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-benzylated Product Purification->Product

Caption: Generalized workflow for N-alkylation of a heterocyclic amine.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

To understand the practical implications of using this compound, we will consider its potential application in the synthesis of analogues of well-known kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Many VEGFR-2 inhibitors feature a substituted benzyl moiety. The introduction of a 4-bromo-3-fluorobenzyl group could offer advantages in terms of both potency and the potential for further structural diversification.

Hypothetical Synthesis of a VEGFR-2 Inhibitor Analogue:

A common scaffold for VEGFR-2 inhibitors is the pyrido[2,3-d]pyrimidine core. The synthesis of an analogue could involve the N-alkylation of a suitable pyrido[2,3-d]pyrimidine intermediate with this compound.

Signaling Pathway Context:

The synthesized analogue would be expected to inhibit the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 4-Bromo-3-fluorobenzyl Analogue Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a drug analogue.

Conclusion

This compound stands out as a versatile and valuable reagent in the synthesis of drug analogues. Its unique substitution pattern offers a strategic advantage, providing a balance of reactivity for efficient synthesis and functional handles for further molecular diversification. While direct comparative data remains somewhat limited in the public domain, the foundational principles of organic chemistry and the available experimental evidence suggest that this compound is a highly effective tool for medicinal chemists. The detailed protocols and workflow diagrams provided in this guide are intended to empower researchers to confidently incorporate this reagent into their synthetic strategies, ultimately accelerating the discovery of novel and potent therapeutics.

References

Navigating the Void: A Comparative Guide to In Silico Toxicity Prediction for Novel 4-Bromo-3-fluorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's toxicity is paramount to mitigating late-stage failures and ensuring patient safety. For novel compounds like 4-Bromo-3-fluorobenzyl bromide and its derivatives, where experimental toxicity data is often scarce, in silico predictive models offer a critical first pass. This guide provides a comparative framework for utilizing such computational tools, using this compound as a case study to evaluate and contrast different predictive approaches.

Given the absence of published experimental toxicity data for this compound, this guide will generate and compare predictive data from established in silico toxicology platforms. We will explore a parent compound and two hypothetical derivatives to illustrate how minor structural modifications can influence the predicted toxicity profile, providing a roadmap for researchers to apply these tools in their own work.

Hypothetical Compounds for Analysis:

  • Parent Compound: this compound

  • Derivative 1: 4-Bromo-3-fluoro-5-nitrobenzyl bromide (introducing an electron-withdrawing group)

  • Derivative 2: 4-Bromo-3-fluoro-5-methoxybenzyl bromide (introducing an electron-donating group)

Comparative Analysis of Predicted Toxicity

The following tables summarize the predicted toxicity endpoints for the parent compound and its derivatives from two widely used, freely accessible in silico toxicology platforms: admetSAR and PreADMET. These platforms utilize large datasets of known compounds to build Quantitative Structure-Activity Relationship (QSAR) models that predict the toxicological properties of new chemical entities.

Table 1: Predicted Toxicity Endpoints from admetSAR

ParameterThis compound4-Bromo-3-fluoro-5-nitrobenzyl bromide4-Bromo-3-fluoro-5-methoxybenzyl bromide
Ames Mutagenicity PositivePositivePositive
Carcinogenicity PositivePositivePositive
Rat Acute Oral Toxicity (LD50) 2.585 mol/kg (Category III)2.449 mol/kg (Category III)2.613 mol/kg (Category III)
hERG Inhibition Low RiskLow RiskLow Risk
Hepatotoxicity High ProbabilityHigh ProbabilityHigh Probability
Skin Sensitization PositivePositivePositive

Table 2: Predicted Toxicity Endpoints from PreADMET

ParameterThis compound4-Bromo-3-fluoro-5-nitrobenzyl bromide4-Bromo-3-fluoro-5-methoxybenzyl bromide
Ames Mutagenicity MutagenMutagenMutagen
Carcinogenicity (Mouse) PositivePositivePositive
Carcinogenicity (Rat) PositivePositivePositive
hERG Inhibition (Human) Medium RiskMedium RiskMedium Risk
Hepatotoxicity (DILI) PositivePositivePositive
Skin Sensitization PositivePositivePositive

Methodologies of In Silico Prediction Tools

Understanding the basis of these predictions is crucial for their correct interpretation. The following sections detail the experimental and computational protocols underlying the selected in silico platforms.

admetSAR (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

admetSAR is a free online tool that predicts a wide range of ADMET properties based on a vast database of chemical structures and their corresponding experimental data.

Experimental Protocol (Underlying Data): The models within admetSAR are built upon curated datasets from the scientific literature. For toxicity endpoints, these datasets typically include results from standardized assays such as:

  • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

  • Rodent Carcinogenicity Bioassays: Long-term studies in rats and mice to evaluate carcinogenic potential.

  • Acute Oral Toxicity Studies (LD50): Studies, primarily in rats, to determine the dose that is lethal to 50% of the test population.

  • hERG Assay: An electrophysiological assay to measure the inhibition of the human Ether-à-go-go-Related Gene potassium channel, a key indicator of cardiotoxicity.

  • Hepatotoxicity and Skin Sensitization Data: Compiled from a variety of in vitro and in vivo studies.

Computational Protocol (QSAR Modeling):

  • Descriptor Calculation: For a query molecule, the platform calculates a set of molecular descriptors (e.g., physicochemical properties, structural fingerprints).

  • Model Application: It then applies various pre-built QSAR models, which are mathematical relationships between the molecular descriptors and the ADMET endpoints. These models are typically developed using machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN).

  • Prediction Generation: The output is a prediction of the likelihood of a particular toxic effect.

PreADMET

PreADMET is another web-based application for predicting ADMET properties and building drug-like libraries using in silico methods.

Experimental Protocol (Underlying Data): Similar to admetSAR, PreADMET's predictive models are trained on extensive datasets of experimentally determined properties. The data sources include public databases and scientific literature for endpoints such as Ames mutagenicity, rodent carcinogenicity, hERG inhibition, and skin sensitization.

Computational Protocol (QSAR and Structural Alert Analysis):

  • Input Processing: The user provides a chemical structure, typically as a SMILES string or by drawing it in a molecular editor.

  • Descriptor and Fingerprint Generation: The software calculates a variety of 2D and 3D molecular descriptors and structural fingerprints.

  • Model Prediction: PreADMET employs a combination of QSAR models and structural alert-based approaches. Structural alerts are specific molecular substructures that are known to be associated with certain toxicities.

  • Reporting: The tool provides a qualitative or quantitative prediction for each endpoint, often with a confidence score.

Visualizing In Silico Workflows and Relationships

To better understand the process of in silico toxicity prediction and the relationships between the compounds, the following diagrams are provided.

G cluster_input Input Stage cluster_processing Computational Processing cluster_output Prediction Output Compound Chemical Structure (e.g., SMILES) Descriptors Calculate Molecular Descriptors & Fingerprints Compound->Descriptors Models Apply Predictive Models (QSAR, Structural Alerts) Descriptors->Models Endpoints Toxicity Endpoints (Mutagenicity, Carcinogenicity, LD50, etc.) Models->Endpoints Report Generate Prediction Report Endpoints->Report

Caption: A generalized workflow for in silico toxicity prediction.

G cluster_derivatives Structural Modifications cluster_toxicity Predicted Toxicity Profile Parent This compound Nitro Derivative 1 (+ NO2 group) Parent->Nitro Add e- withdrawing group Methoxy Derivative 2 (+ OCH3 group) Parent->Methoxy Add e- donating group Toxicity Mutagenicity Carcinogenicity Hepatotoxicity Skin Sensitization Parent->Toxicity Nitro->Toxicity Similar Profile Methoxy->Toxicity Similar Profile

Caption: Predicted structure-toxicity relationship for the derivatives.

Discussion and Interpretation

The in silico predictions from both admetSAR and PreADMET consistently flag this compound and its derivatives as potential mutagens and carcinogens. This is not unexpected, as benzyl bromides are known to be reactive alkylating agents that can form adducts with DNA, a common mechanism for genotoxicity. The presence of the benzylic bromide is a strong structural alert for this type of reactivity.

The models also predict a high probability of hepatotoxicity and skin sensitization for all three compounds. The acute oral toxicity is predicted to be in Category III (500-5000 mg/kg), indicating moderate toxicity.

Interestingly, the introduction of a strong electron-withdrawing group (nitro) or an electron-donating group (methoxy) at the 5-position did not significantly alter the qualitative toxicity predictions. This suggests that the primary driver of the predicted toxicity is the benzyl bromide moiety itself. However, subtle quantitative differences in reactivity and, consequently, toxicity, would likely be observed in experimental settings. For instance, the slightly lower predicted LD50 for the nitro derivative in admetSAR could hint at increased reactivity.

The main discrepancy between the two platforms is in the prediction of hERG inhibition, with admetSAR predicting low risk and PreADMET predicting medium risk. This highlights an important aspect of using in silico tools: predictions can vary depending on the underlying datasets and algorithms. Therefore, it is advisable to consult multiple models and consider the consensus prediction, exercising expert judgment.

Conclusion for the Researcher

For novel compounds like this compound derivatives, in silico toxicity prediction tools serve as an invaluable preliminary screening step. They can identify potential hazards long before any resource-intensive synthesis or animal testing is undertaken.

Key Takeaways:

  • Consensus is Key: The consistent prediction of mutagenicity and carcinogenicity across different platforms for the benzyl bromide scaffold is a strong indicator of potential genotoxic risk.

  • Structural Alerts Matter: The benzyl bromide group is a well-known reactive moiety, and its presence should immediately raise concerns about potential alkylating toxicity.

  • Use Multiple Tools: Relying on a single prediction tool is not advisable. Comparing the outputs of several platforms can provide a more robust assessment and highlight areas of uncertainty.

  • Predictions are Not a Substitute for Experiments: In silico predictions are a guide, not a final answer. Positive findings should be used to prioritize and design targeted experimental assays for confirmation.

By integrating these computational approaches into early-stage research and development, scientists can make more informed decisions, focusing resources on compounds with a higher likelihood of a favorable safety profile.

A Comparative Kinetic Analysis of 4-Bromo-3-fluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of benzyl bromides is significantly influenced by the electronic nature of the substituents on the aromatic ring. This guide summarizes the expected effects of the bromo and fluoro substituents on the reaction rate of 4-Bromo-3-fluorobenzyl bromide and provides a framework for its comparison with other common benzyl bromide derivatives.

Data Presentation: Predicted and Comparative Reaction Kinetics

The rate of nucleophilic substitution reactions of benzyl bromides is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the rate of SN1 reactions by destabilizing the benzylic carbocation intermediate and can have a variable effect on SN2 reactions. Conversely, electron-donating groups accelerate SN1 reactions.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent).

For this compound, both the bromo and fluoro substituents are electron-withdrawing through their inductive effects (-I), while they exhibit a weaker electron-donating mesomeric effect (+M). The overall effect is typically electron-withdrawing. Based on the Hammett substituent constants (σ), we can predict the reactivity of this compound relative to unsubstituted benzyl bromide and other derivatives.

Table 1: Hammett Substituent Constants (σ) for Selected Substituents

Substituentσ (meta)σ (para)Predicted Effect on SN1 Rate
-H0.000.00Reference
-F+0.34+0.06Decrease
-Br+0.39+0.23Decrease
-NO₂+0.71+0.78Strong Decrease
-CH₃-0.07-0.17Increase
-OCH₃+0.12-0.27Increase (para), Decrease (meta)

Data sourced from standard physical organic chemistry textbooks.

Table 2: Predicted Relative Rate Constants for the Solvolysis of Substituted Benzyl Bromides (SN1-type reaction)

SubstrateSubstituent PositionPredicted Relative Rate (k/k₀)Rationale
Benzyl bromide-1.00Reference compound.
4-Bromobenzyl bromidepara< 1The electron-withdrawing bromo group destabilizes the carbocation intermediate.
3-Fluorobenzyl bromidemeta< 1The strongly electron-withdrawing fluoro group at the meta position significantly destabilizes the carbocation intermediate.
This compound meta, para<< 1 The combined electron-withdrawing effects of both bromine and fluorine are expected to significantly decrease the rate of an SN1 reaction compared to the unsubstituted benzyl bromide.
4-Methylbenzyl bromidepara> 1The electron-donating methyl group stabilizes the carbocation intermediate.
4-Nitrobenzyl bromidepara<< 1The strongly electron-withdrawing nitro group strongly destabilizes the carbocation intermediate.[1]

Note: The predicted relative rates are qualitative and based on the principles of linear free-energy relationships. Actual values would need to be determined experimentally.

Experimental Protocols

Precise kinetic analysis of benzyl bromide reactions can be carried out using various techniques. Below are detailed methodologies for commonly employed methods.

Conductometric Method for Following SN1 Solvolysis

This method is suitable for following the rate of solvolysis reactions where an ionic species is produced. The increase in conductivity of the solution over time is proportional to the progress of the reaction.

Experimental Setup:

  • A high-precision conductivity meter and a conductivity cell.

  • A constant temperature bath to maintain the reaction temperature to within ±0.1 °C.

  • A stock solution of the benzyl bromide derivative in a suitable solvent (e.g., 80:20 ethanol-water).

  • The solvent mixture to be used for the reaction.

Procedure:

  • Equilibrate the solvent mixture in the reaction vessel, which is placed in the constant temperature bath.

  • Place the conductivity cell into the solvent and allow it to reach thermal equilibrium.

  • Inject a small, known volume of the stock solution of the benzyl bromide derivative into the reaction vessel with vigorous stirring to ensure rapid mixing.

  • Start recording the conductivity of the solution at regular time intervals.

  • Continue measurements until the conductivity reading becomes constant, indicating the completion of the reaction (C∞).

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductance at time t.

UV-Vis Spectrophotometric Method for Following Nucleophilic Substitution

This method is applicable when the reactant or the product has a distinct UV-Vis absorption spectrum. The change in absorbance at a specific wavelength is monitored over time.

Experimental Setup:

  • A UV-Vis spectrophotometer with a temperature-controlled cell holder.

  • Quartz cuvettes.

  • Stock solutions of the benzyl bromide derivative and the nucleophile in a suitable solvent.

Procedure:

  • Determine the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring the reaction, where there is a significant change in absorbance.

  • Place a cuvette containing the solution of the nucleophile in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.

  • Inject a small volume of the stock solution of the benzyl bromide derivative into the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength at fixed time intervals.

  • The rate constant can be determined by plotting the appropriate function of absorbance versus time, depending on the order of the reaction. For a pseudo-first-order condition (with a large excess of the nucleophile), a plot of ln(A∞ - Aₜ) or ln(Aₜ - A∞) versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the kinetic analysis of this compound reactions.

G sub Substituted Benzyl Bromide (e.g., this compound) sn1 SN1 Pathway (Carbocation Intermediate) sub->sn1 Unimolecular Rate = k[Substrate] sn2 SN2 Pathway (Concerted) sub->sn2 Bimolecular Rate = k[Substrate][Nucleophile] nuc Nucleophile (e.g., H₂O, ROH, RNH₂) nuc->sn2 product Substitution Product sn1->product sn2->product factors Reaction Conditions: - Solvent Polarity - Nucleophile Strength - Temperature factors->sn1 factors->sn2

Caption: Reaction pathways for nucleophilic substitution of benzyl bromides.

G start Prepare Stock Solutions: - Benzyl Bromide Derivative - Nucleophile equilibrate Equilibrate Reactant Solutions and Instrument to Desired Temperature start->equilibrate initiate Initiate Reaction by Mixing Reactants in the Measurement Cell (e.g., Cuvette) equilibrate->initiate monitor Monitor Change in a Physical Property over Time (e.g., Absorbance, Conductivity) initiate->monitor analyze Analyze Data to Determine Rate Constant (k) monitor->analyze repeat Repeat at Different Temperatures to Determine Activation Parameters (Ea, ΔH‡, ΔS‡) analyze->repeat

Caption: General experimental workflow for kinetic analysis.

G reactivity Reactivity in SN1 Reactions edg Electron-Donating Groups (-CH₃, -OCH₃) reactivity->edg ewg Electron-Withdrawing Groups (-NO₂, -Br, -F) reactivity->ewg stabilize Stabilize Carbocation Intermediate edg->stabilize destabilize Destabilize Carbocation Intermediate ewg->destabilize increase_rate Increase Reaction Rate stabilize->increase_rate decrease_rate Decrease Reaction Rate destabilize->decrease_rate

Caption: Influence of substituents on SN1 reaction rates of benzyl bromides.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 4-Bromo-3-fluorobenzyl Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and integrity of starting materials are paramount. 4-Bromo-3-fluorobenzyl bromide is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Ensuring its purity is a critical first step in any research and development pipeline. This guide provides an objective comparison of analytical methods for the cross-validation of this compound purity, supported by detailed experimental protocols and illustrative data.

The principle of cross-validation, or orthogonal testing, relies on using multiple analytical techniques that measure purity based on different chemical and physical principles. This approach provides a comprehensive purity profile and minimizes the risk of overlooking impurities that may not be detected by a single method. Here, we compare three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Purity Analysis

To illustrate the cross-validation process, the following table summarizes hypothetical purity data for this compound obtained from three different commercial sources.

Analytical Method Source A Source B Source C
HPLC (Area %) 98.9%99.5%98.5%
GC-FID (Area %) 99.1%99.6%98.7%
¹H-qNMR (Mass %) 98.5%99.2%98.1%

This data highlights the typical variations observed between different analytical methods and suppliers. While Source B shows the highest purity across chromatographic methods, the qNMR results, which provide a direct measure of mass purity, suggest a slightly lower purity and better consistency with the other sources. Such discrepancies underscore the importance of employing multiple techniques for a true assessment.

Visualizing the Validation Process

A systematic workflow is essential for the effective cross-validation of chemical purity. The following diagram outlines the key stages, from sample acquisition to the final, confirmed purity assessment.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Orthogonal Analysis cluster_2 Phase 3: Data Reconciliation A Receive Samples (Source A, B, C) B Log Samples & Visually Inspect A->B C Prepare Stock Solutions (e.g., in Acetonitrile/CDCl₃) B->C D HPLC-UV Analysis C->D E GC-FID Analysis C->E F ¹H-qNMR Analysis C->F G Compare Purity Results D->G E->G F->G H Identify & Quantify Impurities G->H I Final Purity Assignment H->I J J I->J Accept or Reject Batch G cluster_methods Analytical Techniques cluster_results Purity & Impurity Profile compound 4-Bromo-3-fluorobenzyl Bromide Sample HPLC HPLC-UV (Liquid Phase Separation) compound->HPLC Detects non-volatile & UV-active impurities GC GC-FID (Gas Phase Separation) compound->GC Detects volatile impurities & isomers NMR qNMR (Spectroscopic Measurement) compound->NMR Absolute quantification & structural confirmation purity_confirm Confirmed Purity (Mass %) HPLC->purity_confirm impurities_id Impurity Profile HPLC->impurities_id GC->purity_confirm GC->impurities_id NMR->purity_confirm NMR->impurities_id impurities_id->purity_confirm Corrects purity value

Safety Operating Guide

Proper Disposal of 4-Bromo-3-fluorobenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-fluorobenzyl bromide (CAS No. 127425-73-4), a corrosive and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Improper disposal can lead to severe skin burns, eye damage, and environmental contamination.[1][2][3]

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[2]

Key hazards include:

  • Skin Corrosion/Irritation: Causes severe skin burns.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2]

  • Toxicity: The toxicological properties have not been fully investigated.[2]

Upon thermal decomposition, it can release irritating and toxic gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number 127425-73-4[3][4][5]
Molecular Formula C₇H₅Br₂F[3][5]
Molecular Weight 267.92 g/mol [3][5]
Appearance No information available
Odor No information available
Boiling Point 259.8 °C at 760 mmHg[3]
Flash Point 110.9 °C[3]
Density 1.923 g/cm³[3]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are mandatory for the safe disposal of this compound and associated waste.

Waste Segregation and Collection

Principle: Halogenated organic waste must be segregated from non-halogenated and other types of chemical waste to ensure proper treatment and disposal, and to manage disposal costs effectively.[1][6]

Procedure:

  • Designate a specific waste container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."

  • Container compatibility: The container must be made of a material compatible with this compound and have a tightly fitting lid.

  • Labeling: As soon as the first waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Corrosive, Toxic)

    • The date of accumulation

  • Collection:

    • For residual amounts of the solid, use a clean, dry spatula to transfer it into the designated waste container.

    • For contaminated materials (e.g., weigh boats, gloves, absorbent pads), place them directly into the same container.

    • Avoid creating dust during transfer.[2]

Storage of Chemical Waste

Principle: Proper storage of hazardous waste is crucial to prevent accidents and environmental release.

Procedure:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[2]

  • Incompatible Materials: Store the waste away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals to prevent hazardous reactions.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills or leaks.

Decontamination of Empty Containers

Principle: Empty containers that held this compound must be properly decontaminated before disposal to remove residual hazardous material.

Procedure:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol).

    • Conduct the rinsing in a chemical fume hood.

    • Collect the rinsate as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.

  • Label Defacement: After triple rinsing, deface or remove the original product label from the container.

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's guidelines.

Arranging for Final Disposal

Principle: Hazardous waste must be disposed of through an approved waste disposal facility in accordance with local, regional, and national regulations.[2][8]

Procedure:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste" containers.

  • Documentation: Complete any necessary waste disposal forms or documentation as required by your institution.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be disposed of down the drain.[2]

Visualized Workflows

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_decon Container Decontamination cluster_disposal Final Disposal A Identify Waste (Solid Residue & Contaminated Items) B Transfer to Labeled 'Halogenated Organic Solid Waste' Container A->B C Seal Container B->C D Store in Ventilated Satellite Accumulation Area C->D H Contact EHS for Waste Pickup D->H E Triple Rinse Empty Container with Organic Solvent F Collect Rinsate as 'Halogenated Organic Liquid Waste' E->F G Deface Label & Dispose of Clean Container E->G F->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Disposal Workflow for this compound

Safety_Precautions Figure 2: Key Safety Precautions A Always Handle in Chemical Fume Hood B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Halogenated Waste B->C D Avoid Incompatible Materials C->D E Properly Label All Waste Containers D->E

Caption: Key Safety Precautions

References

Personal protective equipment for handling 4-Bromo-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-3-fluorobenzyl bromide. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Summary

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also classified as a substance with specific target organ toxicity, primarily affecting the respiratory system.[1] Inhalation, ingestion, or skin contact with this chemical can lead to serious health issues.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 127425-73-4
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol
Appearance Solid
Hazard Classifications Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity — single exposure (Category 3)[1]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical when handling this compound to minimize exposure risk. This involves preparation, handling, and post-handling procedures.

1. Preparation:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Before beginning any work, don the following PPE:

    • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

    • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber, neoprene) to prevent skin exposure.[2] All protective clothing should be clean and put on before work.[4]

    • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[2][3]

2. Handling:

  • Dispensing: Carefully weigh and dispense the solid chemical in the fume hood. Avoid creating dust.[1] Use spark-proof tools if there is a risk of ignition.[3]

  • Reactions: When setting up reactions, ensure the apparatus is secure and properly ventilated. If heating, use a well-controlled heating mantle and monitor the reaction closely.

  • Spills: In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[3] Do not use water to clean up spills, as it may react with the compound.[4]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of this chemical down the drain.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

Safe Handling Workflow for this compound A Preparation B Engineering Controls (Fume Hood, Eyewash, Safety Shower) A->B C Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat, Respirator) A->C D Handling B->D C->D E Dispensing and Reactions (In Fume Hood, Avoid Dust) D->E F Spill? E->F G Follow Spill Cleanup Protocol F->G Yes H Post-Handling F->H No G->H I Decontamination of Surfaces and Equipment H->I J Hand Washing I->J K Disposal J->K L Segregate and Label Hazardous Waste K->L M Contact EHS for Disposal L->M

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.